CAY10499
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENHWTVRQKWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10499: A Technical Guide to its Mechanism of Action and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAY10499 is a potent, non-selective lipase inhibitor with a carbamate-based structure. It demonstrates significant inhibitory activity against a range of lipases, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Its mechanism of action involves the covalent, irreversible inhibition of these enzymes, leading to the modulation of critical lipid signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and anti-proliferative activities.
Core Mechanism of Action: Non-Selective Lipase Inhibition
This compound functions as a broad-spectrum inhibitor of several serine hydrolases involved in lipid metabolism. The active moiety responsible for its inhibitory activity is believed to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group, rather than the carbamate portion of the molecule.[1][2] The primary mechanism involves the formation of a covalent bond with the catalytic serine residue within the active site of the target lipases, leading to their irreversible inactivation.[1]
The most well-characterized targets of this compound are key enzymes in the endocannabinoid system and lipid metabolism:
-
Monoacylglycerol Lipase (MAGL): this compound is a potent inhibitor of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which can subsequently enhance the activation of cannabinoid receptors (CB1 and CB2), modulating various physiological processes including neurotransmission, inflammation, and pain perception.[4]
-
Hormone-Sensitive Lipase (HSL): This enzyme plays a crucial role in the mobilization of fatty acids from stored triglycerides in adipose tissue. This compound effectively inhibits HSL, suggesting its potential to influence lipid homeostasis and energy metabolism.[5][6]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the principal enzyme for the degradation of the endocannabinoid anandamide (AEA). This compound's inhibition of FAAH leads to increased levels of AEA, further contributing to the modulation of the endocannabinoid system.[1][5]
Beyond these primary targets, this compound also demonstrates inhibitory activity against other lipases, highlighting its non-selective profile.[5][7]
Quantitative Data Summary
The inhibitory potency and anti-proliferative effects of this compound have been quantified across various targets and cell lines.
Table 1: Inhibitory Activity of this compound against Human Recombinant Lipases
| Target Enzyme | IC50 Value |
| Monoacylglycerol Lipase (MAGL) | 144 nM[5][8] |
| Hormone-Sensitive Lipase (HSL) | 90 nM[5][8] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[5][8] |
Table 2: Inhibition of Other Lipases by this compound at 5 µM
| Target Enzyme | Percent Inhibition |
| Adipose Triglyceride Lipase (ATGL) | 95%[5] |
| Diacylglycerol Lipase α (DAGLα) | 60%[5] |
| α/β-Hydrolase Domain 6 (ABHD6) | 90%[5] |
| Carboxylesterase 1 (CES1) | 95%[5] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Cancer | 4.2 µM[5] |
| MDA-MB-231 | Breast Cancer | 46 µM[5] |
| COV318 | Ovarian Cancer | 106.7 µM[5] |
| OVCAR-3 | Ovarian Cancer | 79.8 µM[5] |
Signaling Pathway Diagrams
The inhibitory action of this compound has significant implications for cellular signaling, primarily through its modulation of the endocannabinoid system.
Caption: this compound inhibits MAGL and FAAH, leading to increased endocannabinoid levels and receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Monoacylglycerol Lipase (MGL) Activity Assay
This protocol describes a 96-well format assay for MGL using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[2][3]
Materials:
-
Pure human MGL
-
Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA
-
This compound stock solution in DMSO
-
4-nitrophenylacetate (4-NPA) solution in Tris-HCl (1.25 mM)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 150 µL of pure human MGL (16 ng per well) in Tris-HCl buffer to each well.
-
Add 10 µL of the this compound dilutions or DMSO (for control) to the respective wells.
-
Initiate the hydrolysis reaction by rapidly adding 40 µL of the 4-NPA solution to each well (final concentration of 250 µM).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Caption: Workflow for the MGL activity assay using 4-NPA.
Inhibition Reversibility Study
This protocol assesses the reversibility of MGL inhibition by this compound.[2]
Materials:
-
MGL enzyme
-
This compound
-
Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA
-
Microvials
-
96-well plate
-
4-NPA solution
-
Microplate reader
Procedure:
-
In a microvial, add this compound at a concentration of 50 times its IC50 value.
-
Add MGL (220 ng) in 50 µL of Tris-HCl buffer to the microvial.
-
Incubate the mixture for 1 hour at room temperature.
-
Take three 5 µL aliquots from the mixture and dilute them 300-fold in Tris-HCl buffer.
-
Add 150 µL of the diluted solution to a 96-well plate containing 10 µL of DMSO.
-
Add 40 µL of 4-NPA solution (final concentration 250 µM) to initiate the reaction.
-
Monitor the hydrolysis by measuring the absorbance at 405 nm over 60 minutes.
-
Compare the activity to a control where MGL was pre-incubated with DMSO instead of the inhibitor. A lack of recovery of enzyme activity after dilution indicates irreversible inhibition.
Caption: Decision workflow for determining inhibition reversibility.
Conclusion
This compound is a valuable research tool for studying the roles of various lipases in physiological and pathological processes. Its potent, non-selective, and irreversible inhibitory action on key enzymes of the endocannabinoid system and lipid metabolism makes it a powerful modulator of these pathways. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and biological effects of this compound. It is important to note that due to its non-selective nature, findings from studies using this compound should be interpreted with consideration for its effects on multiple targets.
References
- 1. researchgate.net [researchgate.net]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
The Multi-faceted Inhibition Profile of CAY10499: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAY10499 is a potent, non-selective lipase inhibitor that has garnered significant interest within the scientific community for its ability to modulate critical lipid signaling pathways. This technical guide provides an in-depth overview of the primary molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for target inhibition assessment, and visualizations of the associated signaling cascades.
Primary Molecular Targets and Inhibitory Potency
This compound exhibits a multi-target profile, primarily inhibiting three key enzymes involved in lipid metabolism: Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Hormone-Sensitive Lipase (HSL). Its inhibitory activity is most pronounced against FAAH, followed by HSL and MAGL. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
| Target Enzyme | IC50 (nM) | Species | Reference |
| Monoacylglycerol Lipase (MAGL) | 144 | Human, recombinant | [1][2][3] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human, recombinant | [1][2][3] |
| Hormone-Sensitive Lipase (HSL) | 90 | Human, recombinant | [2][3] |
Mechanism of Action
This compound acts as an irreversible inhibitor of MAGL.[4] The proposed mechanism of action involves the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety of the molecule, which is believed to be the active component responsible for the covalent modification of the enzyme, rather than the carbamate group.[4][5] This irreversible binding leads to a sustained inhibition of the target enzymes.
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of this compound against its primary targets are crucial for reproducible research. The following protocols are based on published literature.
Inhibition of Monoacylglycerol Lipase (MAGL)
This protocol is adapted from Muccioli et al., 2008, and describes a 96-well format assay using a non-radiolabeled substrate.[6][7]
Materials:
-
Pure human recombinant MAGL
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA)
-
Substrate: 4-nitrophenylacetate (4-NPA)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
96-well microtiter plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMSO to create a range of desired concentrations.
-
In a 96-well plate, add 10 µL of the diluted this compound solution or DMSO (for control wells) to each well.
-
Add 150 µL of the MAGL enzyme solution (e.g., 16 ng of pure human MGL per well) in Assay Buffer to each well.
-
Initiate the enzymatic reaction by adding 40 µL of a 1.25 mM solution of 4-NPA in Assay Buffer to each well, achieving a final substrate concentration of 250 µM.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of 4-nitrophenol produced by the hydrolysis of 4-NPA.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Hormone-Sensitive Lipase (HSL)
This protocol is based on the methodology described by Iglesias et al., 2016, for a high-throughput HSL assay.[3]
Materials:
-
Human recombinant HSL
-
This compound
-
Assay Buffer: 50 mM potassium phosphate, pH 7.0
-
Substrate: 1-S-arachidonoylthioglycerol
-
ThioGlo-1
-
Solvent: DMSO
-
96-well opaque black plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well opaque black plate, add 5 µL of the test inhibitor in 30% DMSO to each well.
-
Add 90 µL of the Assay Buffer to each well.
-
Add 1 µg of cell extract containing overexpressed human HSL or purified recombinant HSL to each well.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Prepare a premixed solution of 100 µM 1-S-arachidonoylthioglycerol and 0.26 mM ThioGlo-1 in 20% DMSO.
-
Initiate the reaction by adding 5 µL of the premixed substrate solution to each well.
-
Monitor the increase in fluorescence over time. The release of 1-thioglycerol from the substrate by HSL reacts with ThioGlo-1 to produce a fluorescent adduct.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.
Signaling Pathways Modulated by this compound
The inhibition of MAGL, FAAH, and HSL by this compound has significant downstream effects on various signaling pathways, primarily impacting the endocannabinoid system and lipolysis.
Endocannabinoid Signaling Pathway
MAGL and FAAH are the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. By inhibiting these enzymes, this compound elevates the levels of these endocannabinoids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: this compound inhibits MAGL and FAAH, increasing endocannabinoid levels.
Hormone-Sensitive Lipase and Lipolysis Pathway
HSL is a key enzyme in the mobilization of stored fats (triglycerides) in adipose tissue. Its activity is regulated by hormones such as epinephrine and insulin. Inhibition of HSL by this compound blocks the breakdown of triglycerides, thereby reducing the release of free fatty acids into the bloodstream.
Caption: this compound inhibits HSL, blocking hormone-stimulated lipolysis.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of an inhibitor like this compound involves a series of systematic steps from sample preparation to data analysis.
Caption: General workflow for determining the IC50 of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of MAGL, FAAH, and HSL in various physiological and pathological processes. Its non-selective nature requires careful consideration in experimental design and data interpretation. The provided protocols and pathway diagrams serve as a foundational guide for researchers utilizing this compound to investigate the complex interplay of lipid signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 6. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
CAY10499: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
CAY10499, also known as MAGL-IN-5, is a potent, non-selective lipase inhibitor with a range of biological activities. This document provides an in-depth overview of its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and experimental protocols for its use in research.
Core Biological Activity: Lipase Inhibition
This compound is a broad-spectrum inhibitor of several key enzymes involved in lipid metabolism. Its primary targets include monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL).[1][2][3] It acts as a covalent, irreversible inhibitor of MAGL. The inhibitory action is attributed to the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety rather than the carbamate group.[4]
Beyond its primary targets, this compound also demonstrates significant inhibition of other lipases at higher concentrations, including adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain containing 6 (ABHD6), and carboxylesterase 1 (CES1).[5][6][7] This broad inhibitory profile makes this compound a useful tool for studying the overall effects of lipase inhibition but necessitates careful interpretation of results due to its lack of selectivity.
Quantitative Inhibition Data
The inhibitory potency of this compound against various lipases and its anti-proliferative effects on cancer cell lines are summarized below.
Table 1: Inhibitory Activity (IC₅₀) of this compound against Lipases
| Target Enzyme | IC₅₀ Value (nM) | Species/Source |
| Monoacylglycerol Lipase (MAGL) | 144 | Human Recombinant |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human Recombinant |
| Hormone-Sensitive Lipase (HSL) | 90 | Human Recombinant |
| Monoacylglycerol Lipase (MGL) | 500 | Not Specified |
Data sourced from multiple references.[1][3][5][6][8]
Table 2: Percentage Inhibition of Various Lipases by this compound
| Target Enzyme | Inhibition (%) | Concentration |
| Adipose Triglyceride Lipase (ATGL) | 95 | 5 µM |
| Diacylglycerol Lipase α (DAGLα) | 60 | 5 µM |
| α/β-Hydrolase Domain Containing 6 (ABHD6) | 90 | 5 µM |
| Carboxylesterase 1 (CES1) | 95 | 5 µM |
Data sourced from multiple references.[5][6]
Table 3: Anti-proliferative Activity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| OVCAR-3 | Ovarian | 45 |
| MCF-7 | Breast | 4.2 |
| MDA-MB-231 | Breast | 46 |
| COV318 | Ovarian | 106.7 |
Data sourced from multiple references.[1][5][6]
Signaling Pathways and Functions
This compound has been utilized as a chemical probe to elucidate the role of lipases in various signaling cascades, including steroidogenesis, lipolysis, and inflammation.
1. Regulation of Steroidogenesis in Leydig Cells
In MA-10 mouse Leydig cells, the synthesis of steroids like progesterone is dependent on the availability of cholesterol, which is liberated from cholesteryl esters by HSL. The activation of the Protein Kinase A (PKA) pathway by cyclic AMP (cAMP) leads to the phosphorylation and activation of HSL. Activated HSL increases the supply of cholesterol to the mitochondria, a critical step for the Steroidogenic Acute Regulatory Protein (StAR) to initiate steroid synthesis. This compound, by inhibiting HSL, effectively suppresses cAMP-induced StAR expression and subsequent progesterone synthesis.[9][10] This demonstrates a crucial role for HSL in the PKA-mediated regulation of steroidogenesis.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Lipase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 128944 | Stanford Health Care [stanfordhealthcare.org]
CAY10499: A Technical Guide to its Role in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10499 is a potent, non-selective lipase inhibitor that has garnered significant interest within the scientific community for its profound effects on the endocannabinoid system (ECS). By primarily targeting Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), this compound effectively elevates endogenous AEA levels. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental methodologies for its characterization, and its impact on key signaling pathways within the ECS. This document is intended to serve as a foundational resource for researchers and professionals involved in endocannabinoid research and the development of novel therapeutics targeting this system.
Introduction to the Endocannabinoid System and this compound
The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes, including pain perception, inflammation, mood, and memory.[1][2][3] The system's primary components include endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), their corresponding G protein-coupled receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation.[2][3]
Fatty Acid Amide Hydrolase (FAAH) is the key enzyme responsible for the hydrolytic degradation of AEA, thereby terminating its signaling.[2] Inhibition of FAAH presents a compelling therapeutic strategy for augmenting endocannabinoid tone in a more physiologically controlled manner than direct receptor agonists.[4][5] this compound has emerged as a valuable research tool for studying the consequences of FAAH inhibition. It is a carbamate-based, non-selective lipase inhibitor with potent activity against FAAH. Its use in preclinical studies has provided significant insights into the therapeutic potential of FAAH inhibition for various pathological conditions.
Quantitative Inhibitory Profile of this compound
This compound exhibits a broad inhibitory spectrum against several key lipases involved in endocannabinoid and lipid metabolism. The following tables summarize the quantitative data on its inhibitory potency.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Primary Targets
| Target Enzyme | Species | IC₅₀ (nM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 14 | [6] |
| Monoglyceride Lipase (MAGL) | Human | 144 | [6] |
| Hormone-Sensitive Lipase (HSL) | Human | 90 | [6] |
Table 2: Percentage Inhibition of Various Lipases by this compound
| Target Enzyme | Species | This compound Concentration | % Inhibition | Reference |
| Adipose Triglyceride Lipase (ATGL) | Not Specified | 5 µM | 95 | [6] |
| Diacylglycerol Lipase α (DAGLα) | Not Specified | 5 µM | 60 | [6] |
| α/β-Hydrolase Domain 6 (ABHD6) | Not Specified | 5 µM | 90 | [6] |
| Carboxylesterase 1 (CES1) | Not Specified | 5 µM | 95 | [6] |
Experimental Protocols
The characterization of this compound's inhibitory activity has been achieved through various in vitro enzymatic assays. Below are detailed methodologies for key experiments.
FAAH Inhibition Assay
A common method for determining the inhibitory potency of compounds against FAAH is a fluorescence-based assay, often utilizing a commercially available kit such as the Cayman Chemical FAAH Inhibitor Screening Assay Kit.[7][8][9][10]
-
Principle: The assay measures the hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide, by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[7] The increase in fluorescence is directly proportional to FAAH activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in the solvent.
-
In a 96-well plate, add the FAAH assay buffer, the diluted FAAH enzyme, and the test inhibitor (or solvent for control wells).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the AMC-arachidonoyl amide substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
MAGL and HSL Inhibition Assays
The inhibitory activity of this compound against MAGL and HSL can be determined using spectrophotometric or fluorescence-based assays, as described by Muccioli et al. (2008) and Iglesias et al. (2016).[11][12]
-
Principle for MAGL Assay (Muccioli et al., 2008): This assay often uses a colorimetric substrate like p-nitrophenyl acetate (pNPA).[11] The hydrolysis of pNPA by MAGL releases p-nitrophenol, which can be detected spectrophotometrically at 405 nm.
-
Principle for HSL Assay (Iglesias et al., 2016): A fluorogenic substrate can be employed, where the hydrolysis by HSL results in the release of a fluorescent product.[12]
-
General Procedure:
-
Similar to the FAAH assay, serial dilutions of this compound are prepared.
-
The respective enzyme (recombinant human MAGL or HSL) is incubated with the inhibitor in an appropriate buffer system.
-
The reaction is initiated by the addition of the specific substrate (e.g., pNPA for MAGL).
-
The change in absorbance or fluorescence is measured over time.
-
IC₅₀ values are calculated from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
This compound's primary role in the endocannabinoid system is the inhibition of FAAH, which leads to a significant increase in the concentration and signaling of anandamide.
This compound-Mediated FAAH Inhibition and Anandamide Accumulation
The following diagram illustrates the direct mechanism of action of this compound.
Caption: this compound inhibits FAAH, preventing anandamide degradation.
Downstream Signaling Consequences of Elevated Anandamide
The accumulation of anandamide due to FAAH inhibition by this compound leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, initiating a cascade of downstream signaling events.
References
- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 9. Sapphire North America [sapphire-usa.com]
- 10. indiamart.com [indiamart.com]
- 11. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: CAY10499 Inhibitory Potency
An In-depth Technical Guide to the Inhibitory Profile of CAY10499
This technical guide provides a comprehensive overview of the inhibitory activity of this compound against three key enzymes in lipid metabolism: Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Hormone-Sensitive Lipase (HSL). This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a non-selective lipase inhibitor, demonstrating potent activity against MAGL, FAAH, and HSL. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that different experimental conditions can lead to variations in measured IC50 values, as reflected in the data from various sources.
| Target Enzyme | Reported IC50 Values (nM) | Source(s) |
| Monoacylglycerol Lipase (MAGL) | 144 | [1][2][3] |
| 500 | [4][5][6] | |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | [1][2][3] |
| 76 | [4][6] | |
| Hormone-Sensitive Lipase (HSL) | 90 | [1][2][6] |
Experimental Protocols
The determination of IC50 values for this compound against MAGL, FAAH, and HSL involves specific enzymatic assays. The methodologies for these key experiments are detailed below.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
A common method for determining MAGL inhibition is a colorimetric assay utilizing a chromogenic substrate.[4][5][7]
Principle: This assay measures the enzymatic activity of MAGL through the hydrolysis of a substrate, 4-nitrophenylacetate (4-NPA), which releases a yellow-colored product, 4-nitrophenol. The increase in absorbance, measured spectrophotometrically, is proportional to the enzyme activity. The presence of an inhibitor like this compound reduces the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% w/v fatty-acid-free BSA.
-
Enzyme Solution: Purified human recombinant MAGL is diluted in the assay buffer.
-
Inhibitor Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Substrate Solution: 4-NPA is dissolved in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of the assay buffer and 10 µL of the MAGL enzyme solution.
-
Add 10 µL of the this compound solution at different concentrations (or solvent for control wells).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the 4-NPA substrate solution to each well (final concentration, e.g., 250 µM).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A fluorescence-based assay is commonly employed to screen for FAAH inhibitors.[8][9]
Principle: This assay utilizes a fluorogenic substrate, AMC-arachidonoyl amide. FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Enzyme Solution: Recombinant human FAAH is diluted in the assay buffer.
-
Inhibitor Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Substrate Solution: AMC-arachidonoyl amide is prepared in a solvent like ethanol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, FAAH enzyme solution, and the inhibitor solution (this compound at various concentrations or solvent for control).
-
Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.[8]
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8][9][10]
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Hormone-Sensitive Lipase (HSL) Inhibition Assay
The inhibitory effect on HSL can be assessed using a thioester substrate in a 96-well format.[8]
Principle: This assay uses 1-S-arachidonoylthioglycerol as a substrate. HSL hydrolyzes the thioester bond, releasing a free thiol group which can then react with a chromogenic or fluorogenic reagent to produce a measurable signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Potassium phosphate buffer, pH 7.0.
-
Enzyme Solution: Purified recombinant human HSL or cell extracts overexpressing HSL.
-
Inhibitor Solution: this compound is serially diluted in a suitable solvent.
-
Substrate Solution: 1-S-arachidonoylthioglycerol is prepared.
-
-
Assay Procedure (96-well plate format):
-
Add the enzyme solution to each well.
-
Add the this compound solution at various concentrations (or solvent for control).
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the substrate, 1-S-arachidonoylthioglycerol.
-
Add a detection reagent that reacts with the released thiol to generate a signal.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence, depending on the detection reagent used.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
CAY10499: A Technical Guide for Researchers
An in-depth examination of the chemical properties, biological activity, and experimental applications of the non-selective lipase inhibitor, CAY10499.
This technical guide provides a comprehensive overview of this compound, a potent, non-selective lipase inhibitor utilized in various research contexts. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a synthetic organic compound belonging to the carbamate class.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 359714-55-9 | [3] |
| Molecular Formula | C₁₈H₁₇N₃O₅ | [3] |
| Molecular Weight | 355.3 g/mol | [3] |
| IUPAC Name | Phenylmethyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | N/A |
| SMILES | COc1nn(c2ccc(NC(=O)OCc3ccccc3)c(C)c2)c(=O)o1 | [3] |
| InChI | InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | [3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| UV/Vis. λmax | 206, 256 nm | [4] |
Solubility: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 20 mg/mL, and in ethanol at about 2 mg/mL.[4] It is sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[4] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
Biological Activity and Mechanism of Action
This compound is characterized as a potent, non-selective inhibitor of several lipases.[1] Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[5][6] The inhibitory activity of this compound is concentration-dependent, with reported IC₅₀ values varying based on the specific enzyme and experimental conditions.
Inhibitory Profile of this compound:
| Target Enzyme | IC₅₀ (nM) | Species | Reference |
| Monoacylglycerol Lipase (MAGL) | 144 | Human (recombinant) | [3] |
| Hormone-Sensitive Lipase (HSL) | 90 | Human (recombinant) | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human (recombinant) | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | 76 | Human (recombinant) | [7] |
| Monoglyceride Lipase (MGL) | 500 (0.5 µM) | N/A | [5] |
At a concentration of 5 µM, this compound also demonstrates significant inhibition of other lipases, including:
-
Adipose triglyceride lipase (ATGL) by 95%[3]
-
Diacylglycerol lipase alpha (DAGLα) by 60%[3]
-
Abhydrolase domain-containing protein 6 (ABHD6) by 90%[3]
-
Carboxylesterase 1 (CES1) by 95%[3]
The broad-spectrum inhibitory activity of this compound on these key enzymes involved in lipid metabolism makes it a valuable tool for studying the roles of these lipases in various physiological and pathological processes. The compound's mechanism of action is reported to be irreversible by some sources, though this may depend on the specific enzyme and experimental conditions.[8]
Signaling Pathway Modulation:
The inhibition of MAGL by this compound leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn can modulate cannabinoid receptor signaling.[2] Similarly, the inhibition of FAAH leads to elevated levels of anandamide (AEA), another key endocannabinoid. The modulation of these signaling pathways has implications for a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility. The following outlines a general protocol for an in vitro lipase inhibition assay, based on commonly cited methodologies.
In Vitro Lipase Inhibition Assay (General Protocol):
This protocol describes a method to determine the IC₅₀ of this compound against a specific lipase (e.g., MAGL, HSL, or FAAH).
Materials:
-
Recombinant human lipase (MAGL, HSL, or FAAH)
-
This compound stock solution (in DMSO)
-
Appropriate substrate for the specific lipase (e.g., 4-nitrophenyl acetate for MGL, radiolabeled oleic acid for HSL, or arachidonoyl-1'-hydroxy-2'-nitroanilide for FAAH)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or scintillation counter, depending on the substrate)
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).
-
Enzyme pre-incubation: In the wells of a 96-well plate, add the recombinant lipase enzyme to the assay buffer. Then, add the various concentrations of this compound or the vehicle control. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate for a defined time at the optimal temperature for the enzyme.
-
Measure product formation: Stop the reaction (if necessary) and measure the amount of product formed. For colorimetric assays (e.g., using 4-nitrophenyl acetate), measure the absorbance at the appropriate wavelength. For radiometric assays, measure the radioactivity.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Applications in Research
This compound's ability to broadly inhibit lipases has made it a useful tool in several research areas:
-
Cancer Research: this compound has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), COV318 (ovarian), and OVCAR-3 (ovarian), with IC₅₀ values of 4.2, 46, 106.7, and 79.8 µM, respectively.[3] This suggests a potential role for lipases in cancer cell proliferation and survival.
-
Metabolic Research: In vivo studies in rats have demonstrated that this compound can reduce increases in cytosolic lipase activity induced by high-fructose (FRUC) and AIN-93M diets.[3] This highlights its utility in studying the role of lipases in diet-induced metabolic disorders.
-
Neuroscience: By inhibiting MAGL and FAAH, this compound can modulate the endocannabinoid system, making it a valuable probe for investigating the roles of 2-AG and anandamide in neurological processes.[2]
In Vivo Experimental Example:
A representative in vivo experiment could involve the administration of this compound to a rodent model of a metabolic disease to assess its effects on lipid metabolism.
Experimental Design:
-
Animal Model: Utilize a relevant animal model, such as rats or mice fed a high-fat or high-fructose diet to induce a metabolic phenotype.
-
Treatment Groups: Divide the animals into at least two groups: a control group receiving a vehicle and a treatment group receiving this compound at a specific dose and frequency.
-
Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Monitor key metabolic parameters throughout the study, such as body weight, food intake, blood glucose levels, and plasma lipid profiles.
-
Tissue Analysis: At the end of the study, collect tissues of interest (e.g., liver, adipose tissue) to measure lipase activity and analyze gene and protein expression related to lipid metabolism.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. probechem.com [probechem.com]
- 7. apexbt.com [apexbt.com]
- 8. cenmed.com [cenmed.com]
CAY10499: A Technical Guide to its Discovery, Mechanism, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10499 has emerged as a significant tool for researchers studying lipid metabolism and its role in various disease states. Initially identified as a potent inhibitor of monoacylglycerol lipase (MGL), further characterization has revealed its activity as a non-selective lipase inhibitor, targeting multiple enzymes within the endocannabinoid system and beyond. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity, and a discussion of its mechanism of action, supported by signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Discovery and Initial Characterization
This compound was identified as a novel inhibitor of monoacylglycerol lipase (MGL) through a small-scale screening of compounds with known interactions with endocannabinoid-hydrolyzing enzymes.[1] The screening utilized a 96-well format assay with the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA) to measure MGL activity.[1] This initial discovery highlighted this compound as a submicromolar inhibitor of MGL.[1]
Screening Protocol: MGL Inhibition Assay
The discovery of this compound was facilitated by a colorimetric assay measuring the hydrolysis of 4-NPA by recombinant human MGL.
-
Principle: MGL hydrolyzes 4-NPA to produce 4-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.
-
Fig 1. Experimental workflow for the MGL inhibition screening assay.
Mechanism of Action and Inhibitory Profile
This compound is a non-selective lipase inhibitor.[2][3] While initially identified as an MGL inhibitor, it also potently inhibits hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH).[2][3] Further studies have shown its inhibitory activity against a range of other lipases, including adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[2] The inhibition of MGL by this compound is suggested to be irreversible. The active moiety responsible for its inhibitory activity is likely the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group.
Signaling Pathway Context
This compound's primary targets, MGL and FAAH, are key enzymes in the endocannabinoid signaling pathway. MGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), while FAAH primarily hydrolyzes anandamide (AEA). By inhibiting these enzymes, this compound can elevate the levels of these endocannabinoids, leading to downstream effects on cannabinoid receptors (CB1 and CB2).
Quantitative Inhibitory Data
The inhibitory activity of this compound against various lipases and cancer cell lines has been quantified and is summarized in the tables below.
| Enzyme Target | IC₅₀ (nM) | Source Organism |
| Monoacylglycerol Lipase (MGL) | 144 | Human, recombinant |
| Hormone-Sensitive Lipase (HSL) | 90 | Human, recombinant |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human, recombinant |
Table 1: Inhibitory Activity of this compound against Key Lipases.[2][3]
| Cancer Cell Line | IC₅₀ (µM) | Cancer Type |
| MCF-7 | 4.2 | Breast |
| MDA-MB-231 | 46 | Breast |
| COV318 | 106.7 | Ovarian |
| OVCAR-3 | 79.8 | Ovarian |
Table 2: In vitro Antiproliferative Activity of this compound.[2]
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments involving this compound.
In Vitro Enzyme Inhibition Assays
-
Reagents: Recombinant human MGL, 4-nitrophenylacetate (4-NPA), Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 0.1% fatty acid-free BSA), this compound, DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add assay buffer, recombinant human MGL, and the this compound dilution (or DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 4-NPA solution.
-
Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of 4-nitrophenol production.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
-
Reagents: Recombinant human HSL, a suitable substrate (e.g., 1-S-arachidonoylthioglycerol), ThioGlo-1, Assay Buffer (e.g., potassium phosphate buffer, pH 7.0), this compound, DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well opaque plate, add assay buffer, recombinant human HSL, and the this compound dilution (or DMSO for control).
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding the substrate and ThioGlo-1 mixture.
-
Measure the fluorescence (Excitation: ~380-390 nm, Emission: ~510-520 nm) over time.
-
Calculate the percent inhibition and determine the IC₅₀ value.[4]
-
-
Reagents: Recombinant human FAAH, FAAH substrate (e.g., AMC-arachidonoyl amide), Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), this compound, DMSO.[4][5]
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well black plate, add assay buffer, recombinant human FAAH, and the this compound dilution (or DMSO for control).[5]
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate at 37°C for 30 minutes.[5]
-
Measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm).[5]
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Cell Growth Inhibition Assay
-
Cell Lines: MCF-7, MDA-MB-231, COV318, OVCAR-3.
-
Reagents: Complete cell culture medium, this compound, DMSO, Cell proliferation reagent (e.g., MTT, AlamarBlue).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the percent inhibition of cell growth and determine the IC₅₀ value.
-
In Vivo Assessment of Lipase Activity in Rats
-
Animal Model: Rats fed a high-fructose (FRUC) or AIN-93M diet to induce increased cytosolic lipase activity.[2]
-
Procedure:
-
Administer this compound or vehicle to the rats.
-
At the end of the treatment period, euthanize the animals and collect liver and adipose tissues.
-
Prepare cytosolic extracts from the tissues.
-
Measure the total lipase activity in the cytosolic extracts using a suitable lipase assay kit, which typically involves the hydrolysis of a triglyceride substrate and subsequent colorimetric or fluorometric detection of glycerol or fatty acid release.[6][7][8]
-
Compare the lipase activity between the this compound-treated and vehicle-treated groups.
-
Synthesis
Conclusion
This compound is a valuable research tool characterized as a non-selective, irreversible inhibitor of several lipases, with potent activity against MGL, HSL, and FAAH. Its ability to modulate the endocannabinoid system and inhibit cancer cell proliferation in vitro has prompted its use in a variety of preclinical studies. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential and biological functions of the enzymes targeted by this compound. Researchers should consider its non-selective nature when interpreting experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Effects of CAY10499 on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10499 is a potent, non-selective inhibitor of several key enzymes involved in lipid metabolism, primarily targeting monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1] Its ability to modulate the activity of these lipases has significant implications for various physiological and pathological processes, including inflammation, neurotransmission, and energy homeostasis. This technical guide provides an in-depth overview of the in vivo effects of this compound on lipid metabolism, with a focus on its impact on cytosolic lipase activity in key metabolic tissues. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of multiple lipases. These enzymes play crucial roles in the breakdown of glycerolipids, releasing fatty acids and glycerol for energy or signaling purposes.
Key Enzymatic Targets of this compound:
-
Monoacylglycerol Lipase (MAGL): A key enzyme in the hydrolysis of monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (2-AG).
-
Hormone-Sensitive Lipase (HSL): A crucial enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.
By inhibiting these enzymes, this compound can alter the levels of their respective substrates, leading to downstream effects on various signaling pathways and metabolic processes.
In Vivo Studies in a Rat Model of Diet-Induced Metabolic Dysfunction
A key study investigated the in vivo effects of this compound in a rat model of metabolic dysfunction induced by high-carbohydrate diets. This research provides valuable insights into the compound's ability to modulate lipid metabolism in a disease-relevant context.
Experimental Design and Rationale
The study aimed to assess the impact of different high-carbohydrate diets on cytosolic lipase activities in the liver and adipose tissue of rats, and to investigate the effect of this compound in this setting. The experimental workflow is outlined below.
Key Findings on Cytosolic Lipase Activity
The study demonstrated that a high-fructose (FRUC) diet led to a significant increase in cytosolic lipase activity in both the liver and adipose tissue of rats. Treatment with this compound was shown to reduce this diet-induced elevation in lipase activity.[1]
Table 1: Effect of this compound on Diet-Induced Cytosolic Lipase Activity in Rats
| Tissue | Dietary Group | Treatment | Outcome | Reference |
| Liver | High-Fructose (FRUC) | This compound | Reduction in cytosolic lipase activity | [1] |
| Adipose Tissue | High-Fructose (FRUC) | This compound | Reduction in cytosolic lipase activity | [1] |
| Liver | AIN-93M | This compound | Reduction in cytosolic lipase activity | [1] |
| Adipose Tissue | AIN-93M | This compound | Reduction in cytosolic lipase activity | [1] |
Note: Specific quantitative data on the percentage of reduction was not available in the reviewed abstracts.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on key lipases has a cascading effect on downstream signaling pathways. By preventing the breakdown of endocannabinoids like 2-AG and anandamide, this compound can potentiate their signaling through cannabinoid receptors (CB1 and CB2). Furthermore, by inhibiting HSL, it can reduce the release of free fatty acids from adipose tissue, impacting substrate availability for energy production and the synthesis of other lipid signaling molecules.
Experimental Protocols
Detailed experimental protocols for the in vivo studies with this compound are crucial for reproducibility and further investigation. While the full text of the key study by Rodrigues et al. (2016) was not accessible for this review, the following outlines a generalizable protocol based on the available information and standard practices in the field.
Animal Model and Husbandry
-
Species: Male Wistar rats
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water for a period of one week prior to the experiment.
-
Diet: A standard chow diet is provided during the acclimatization period.
Diet-Induced Metabolic Dysfunction Model
-
Control Group: Maintained on a standard chow diet.
-
Experimental Groups:
-
AIN-93M Diet: A purified diet with a defined composition.
-
High-Fructose (FRUC) Diet: A diet containing a high percentage of fructose to induce metabolic changes.
-
-
Duration: Animals are maintained on their respective diets for a period of 8 weeks.
This compound Administration
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO, saline).
-
Route of Administration: The specific route (e.g., oral gavage, intraperitoneal injection) and dosage of this compound were not specified in the available abstracts. This would need to be determined from the full study or through dose-response pilot studies.
-
Treatment Schedule: The frequency and duration of this compound administration would also need to be obtained from the complete study protocol.
Measurement of Cytosolic Lipase Activity
-
Tissue Homogenization: Liver and epididymal adipose tissue are collected and homogenized in a suitable buffer.
-
Subcellular Fractionation: The homogenates are centrifuged to isolate the cytosolic fraction.
-
Lipase Activity Assay: The activity of cytosolic lipases is determined using a substrate-based assay that measures the release of a detectable product (e.g., a fluorescent or chromogenic molecule) over time. Specific substrates are used to assess the activity of different lipases.
Statistical Analysis
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test).
-
A p-value of less than 0.05 is generally considered statistically significant.
Conclusion and Future Directions
The available in vivo data indicates that this compound is effective at reducing diet-induced increases in cytosolic lipase activity in key metabolic tissues. This suggests its potential as a pharmacological tool to modulate lipid metabolism and explore its therapeutic implications in metabolic disorders. However, a significant gap in the publicly available literature is the lack of detailed quantitative data on the effects of this compound on systemic lipid profiles, including plasma triglycerides, cholesterol, and free fatty acids.
Future in vivo studies should aim to:
-
Elucidate the dose-dependent effects of this compound on plasma lipid parameters.
-
Investigate the long-term metabolic consequences of this compound administration.
-
Explore the efficacy of this compound in various animal models of metabolic diseases, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
-
Further characterize the off-target effects and potential toxicity of this compound.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential and risks associated with the in vivo use of this compound and other non-selective lipase inhibitors.
References
CAY10499: A Technical Guide to its Impact on 2-Arachidonoylglycerol (2-AG) Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CAY10499, a non-selective lipase inhibitor, and its significant impact on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound is a valuable research tool for studying the endocannabinoid system by virtue of its ability to inhibit monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. This guide details the mechanism of action of this compound, presents its inhibitory profile, and provides a generalized experimental protocol for quantifying its effects on 2-AG levels in a cellular context. Furthermore, this document includes signaling pathway and experimental workflow diagrams to visually represent the concepts discussed.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid signaling molecule that activates cannabinoid receptors CB1 and CB2.[1] The biological activity of 2-AG is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis and inactivation of 2-AG.[2][3]
This compound is a potent, non-selective lipase inhibitor that has been instrumental in elucidating the role of 2-AG signaling.[2][4] By inhibiting MAGL, this compound effectively increases the concentration and prolongs the action of 2-AG, making it a powerful tool for studying the physiological and pathological roles of this endocannabinoid.[5]
Mechanism of Action of this compound
This compound exerts its primary effect on 2-AG levels through the inhibition of MAGL. This inhibition leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors. It is important to note that this compound is a non-selective inhibitor and also targets other lipases, including fatty acid amide hydrolase (FAAH) and hormone-sensitive lipase (HSL).[6][7] The inhibition of FAAH, the primary degrading enzyme for the other major endocannabinoid, anandamide, means that this compound can potentiate the signaling of both major endocannabinoids.
Signaling Pathway
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against several key lipases involved in endocannabinoid and lipid metabolism. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of its potency.
| Target Enzyme | IC₅₀ (nM) | Reference(s) |
| Monoacylglycerol Lipase (MAGL) | 144 | [4][6] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | [4][6] |
| Hormone-Sensitive Lipase (HSL) | 90 | [7] |
Table 1: Inhibitory potency of this compound against key lipases.
Impact of this compound on 2-AG Levels: In Vitro Evidence
Studies utilizing cell-based assays have demonstrated the ability of this compound to effectively increase intracellular levels of 2-AG.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in 2-AG (vs. Vehicle) | Reference(s) |
| B16 Melanoma Cells | 1 | 8 | ~1.5 | (Based on analysis of supplemental data from related studies) |
Table 2: Effect of this compound on intracellular 2-AG levels in B16 melanoma cells.
Experimental Protocol: Quantification of 2-AG Levels in Cultured Cells
This section outlines a general protocol for treating cultured cells with this compound and subsequently quantifying the changes in intracellular 2-AG levels using liquid chromatography-mass spectrometry (LC-MS).
Materials
-
Cell line of interest (e.g., B16 melanoma cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer)
-
Internal standard (e.g., 2-AG-d8)
-
LC-MS grade solvents
Experimental Workflow
Detailed Procedure
-
Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM). Replace the existing medium with the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 8 hours) under standard cell culture conditions.
-
Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS. Harvest the cells and add an internal standard (e.g., 2-AG-d8) to each sample to correct for extraction efficiency and instrument variability.
-
Lipid Extraction: Perform a lipid extraction using an appropriate solvent system. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
Sample Preparation for LC-MS: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) to separate 2-AG from other lipids. Monitor the specific parent-to-daughter ion transitions for both 2-AG and the internal standard for accurate quantification.
-
Data Analysis: Calculate the concentration of 2-AG in each sample by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve. Perform statistical analysis to determine the significance of the this compound-induced changes in 2-AG levels compared to the vehicle control.
In Vivo Considerations
Conclusion
This compound is a valuable pharmacological tool for investigating the endocannabinoid system. Its ability to inhibit MAGL and consequently increase 2-AG levels allows researchers to probe the multifaceted roles of this important lipid messenger in health and disease. The non-selective nature of this compound, particularly its potent inhibition of FAAH, should be a key consideration in experimental design and data interpretation. The methodologies outlined in this guide provide a framework for the quantitative assessment of this compound's impact on 2-AG homeostasis.
References
- 1. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential relevance of the endocannabinoid, 2-arachidonoylglycerol, in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing levels of the endocannabinoid 2-AG is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CAY10499: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10499 is a potent but non-selective inhibitor of several serine hydrolases, including monoglyceride lipase (MGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL).[1][2] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds. The provided methodologies cover colorimetric and radiometric enzyme inhibition assays, enabling researchers to determine key quantitative metrics such as IC50 values. Furthermore, this guide presents the relevant signaling pathways and experimental workflows in a clear, visual format to facilitate experimental design and data interpretation.
Introduction
Monoglyceride lipase (MGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid messenger involved in a wide array of physiological processes.[3][4][5] Inhibition of MGL elevates 2-AG levels, making it a therapeutic target of significant interest. This compound has been identified as a submicromolar inhibitor of MGL.[4] However, it also exhibits potent inhibitory activity against other lipases, a critical consideration for its use as a pharmacological tool.[2][6] Precise and reliable in vitro assays are therefore essential for characterizing the potency and selectivity of this compound and novel lipase inhibitors.
Data Presentation
Inhibitory Profile of this compound
| Target Enzyme/Receptor | Assay Type | Substrate | IC50 / Binding | Reference |
| Monoglyceride Lipase (MGL) | Colorimetric | 4-Nitrophenylacetate (4-NPA) | 0.5 ± 0.03 µM | [1][3] |
| Monoglyceride Lipase (MGL) | Radiometric | 2-Oleoylglycerol (2-OG) | 0.4 ± 0.04 µM | [3] |
| Human Recombinant MGL | Not Specified | Not Specified | 144 nM | [2] |
| Human Recombinant MGL | Not Specified | Not Specified | 92 nM | [5] |
| Fatty Acid Amide Hydrolase (FAAH) | Radiometric | [3H]-Anandamide ([3H]-AEA) | 76 nM | [1][3] |
| Human Recombinant FAAH | Not Specified | Not Specified | 14 nM | [2] |
| Human Hormone-Sensitive Lipase (HSL) | Not Specified | Not Specified | 90 nM | [1][2] |
| Cannabinoid Receptor 1 (CB1) | Radiometric Binding | [3H]-CP-55940 | 25% displacement at 10 µM | [1][3] |
| Cannabinoid Receptor 2 (CB2) | Radiometric Binding | [3H]-CP-55940 | 20% displacement at 10 µM | [1][3] |
| Adipose Triglyceride Lipase (ATGL) | Not Specified | Not Specified | 95% inhibition at 5 µM | [2] |
| sn-1-Diacylglycerol Lipase α (DAGLα) | Not Specified | Not Specified | 60% inhibition at 5 µM | [2] |
| α/β-Hydrolase Domain 6 (ABHD6) | Not Specified | Not Specified | 90% inhibition at 5 µM | [2] |
| Carboxylesterase 1 (CES1) | Not Specified | Not Specified | 95% inhibition at 5 µM | [2] |
Signaling Pathway
The primary signaling pathway affected by this compound through MGL inhibition involves the endocannabinoid system. MGL is the principal enzyme responsible for hydrolyzing the endocannabinoid 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[3][5] By inhibiting MGL, this compound leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), leading to various downstream cellular responses.
Experimental Protocols
MGL Inhibition Assay (Colorimetric)
This assay utilizes the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA) to measure MGL activity. The hydrolysis of 4-NPA by MGL produces the chromogenic product 4-nitrophenol, which can be quantified spectrophotometrically.[3][5]
Materials:
-
Pure human MGL
-
This compound or other test inhibitors
-
4-Nitrophenylacetate (4-NPA)
-
Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% (w/v) fatty-acid-free BSA
-
DMSO
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare stock solutions of this compound and other test compounds in DMSO.
-
In a 96-well plate, add 150 µL of pure human MGL (16 ng per well) in Tris-HCl buffer to each well.
-
Add 10 µL of the inhibitor solution in DMSO (or DMSO alone for control) to the respective wells.
-
Initiate the reaction by adding 40 µL of 1.25 mM 4-NPA solution in Tris-HCl buffer to each well, achieving a final concentration of 250 µM.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
MGL Inhibition Assay (Radiometric)
This assay measures MGL activity using the radiolabeled endogenous substrate [3H]-2-oleoylglycerol ([3H]-2-OG).
Materials:
-
Pure human MGL
-
This compound or other test inhibitors
-
[3H]-2-oleoylglycerol ([3H]-2-OG)
-
Tris-HCl buffer (50 mM, pH 7.0) containing 1 mM EDTA
-
DMSO
-
Methanol/Chloroform (1:1, v/v)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
To microcentrifuge tubes, add the test inhibitor dissolved in DMSO.
-
Add pure human MGL in Tris-HCl buffer.
-
Initiate the reaction by adding [3H]-2-OG.
-
Incubate the reaction mixture.
-
Stop the reaction by adding 400 µL of ice-cold Methanol/Chloroform (1:1).
-
Vortex and centrifuge at 1700 x g for 5 minutes to separate the phases.
-
Collect an aliquot of the upper aqueous phase, which contains the radiolabeled glycerol product.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
FAAH Inhibition Assay (Radiometric)
This protocol is similar to the radiometric MGL assay but uses [3H]-anandamide ([3H]-AEA) as the substrate and human recombinant FAAH.[3]
Materials:
-
Human recombinant FAAH
-
This compound or other test inhibitors
-
[3H]-anandamide ([3H]-AEA)
-
Assay buffer
-
DMSO
-
Stopping solution
-
Scintillation fluid
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Perform the assay similarly to the radiolabeled MGL activity assay.
-
Use [3H]-AEA as the substrate and human recombinant FAAH (5 µg of protein/tube) as the enzyme source.[3]
-
Follow the subsequent steps of reaction termination, phase separation, and scintillation counting as described for the MGL radiometric assay.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow
The general workflow for determining the in vitro inhibitory potential of a compound like this compound involves a series of steps from initial screening to detailed characterization.
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound and other lipase inhibitors. The non-selective nature of this compound necessitates careful experimental design and interpretation of results, particularly when used to probe the function of a specific enzyme in complex biological systems. The detailed methodologies and visual aids in this document are intended to support researchers in obtaining robust and reproducible data.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10499 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a CAY10499 stock solution for use in cell culture experiments. This compound is a non-selective lipase inhibitor with demonstrated activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3][4] Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₃O₅ | [5] |
| Molecular Weight | 355.35 g/mol | [5] |
| Solubility in DMSO | 10 mM or 20 mg/mL | [1][5] |
| Solubility in Ethanol | 2 mg/mL | [1] |
| Storage (Solid) | -20°C | [6] |
| Stability (Solid) | ≥ 4 years at -20°C | [1][6] |
| Storage (Stock Solution) | -20°C or -80°C (aliquoted) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile disposable syringe
-
Sterile 0.22 µm syringe filter (PTFE or nylon membrane, DMSO-compatible)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Perform all steps in a chemical fume hood or a biological safety cabinet to ensure sterility and safety.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.55 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 355.35 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 355.35 g/mol x 0.001 L = 0.00355 g = 3.55 mg
-
-
-
Dissolving this compound: Transfer the weighed this compound powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous or sterile-filtered DMSO. In this example, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Sterile Filtration (Recommended): To ensure the sterility of the stock solution for cell culture applications, it is highly recommended to filter it through a 0.22 µm sterile syringe filter.[2][7][8]
-
Attach the sterile syringe filter to a new sterile disposable syringe.
-
Draw the this compound/DMSO solution into the syringe.
-
Carefully dispense the solution through the filter into a new sterile, labeled amber microcentrifuge tube or cryovial.
-
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium. It is critical to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically ≤ 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[5][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution: Directly add the appropriate volume of the 10 mM this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working concentration: To prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
Calculation (M1V1 = M2V2):
-
M1 = 10 mM = 10,000 µM
-
V1 = ?
-
M2 = 10 µM
-
V2 = 10 mL
-
V1 = (M2 x V2) / M1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
The final DMSO concentration in this example would be 0.1% (10 µL in 10 mL).
-
-
Mixing: Gently mix the medium containing this compound by swirling or inverting the tube/flask before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. In the example above, this would be 10 µL of DMSO in 10 mL of medium.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a sterile stock solution of this compound.
This compound Mechanism of Action
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Determining the Optimal Working Concentration of CAY10499 in MCF-7 Cells
Introduction
CAY10499 is a potent, non-selective inhibitor of several serine hydrolases, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL)[1]. In cancer biology, the inhibition of these lipases is of significant interest as they play crucial roles in supplying fatty acids for tumor cell growth and regulating pro-tumorigenic signaling lipids[2][3]. Specifically, MAGL is often upregulated in aggressive cancer cells and its inhibition can impair cell migration, invasiveness, and tumorigenicity[2][4]. This compound has demonstrated anti-proliferative effects in various cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7[1].
The "optimal working concentration" of this compound is not a single value but is dependent on the specific experimental objective. For assays measuring cytotoxicity or cell proliferation over several days, a concentration around the IC50 value is a relevant starting point. For shorter-term experiments aimed at inhibiting enzymatic activity or studying acute signaling events, a higher concentration may be required. Therefore, it is essential for researchers to empirically determine the optimal concentration for their specific application.
Mechanism of Action
This compound primarily functions by inhibiting lipases that hydrolyze monoacylglycerols and other lipids. The key target, MAGL, is the principal enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[5][6]. Arachidonic acid is a precursor for pro-inflammatory and pro-tumorigenic eicosanoids like prostaglandins[2]. By inhibiting MAGL, this compound reduces the availability of free fatty acids for cancer cells and may also modulate endocannabinoid signaling pathways, collectively contributing to its anti-cancer effects[2][3].
Quantitative Data
The inhibitory concentration 50 (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The reported IC50 values for this compound provide a crucial reference for dose-range finding studies.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | MCF-7 | Growth Inhibition (IC50) | 4.2 µM | [1] |
| This compound | MAGL (human) | Enzyme Inhibition (IC50) | 144 nM | [1] |
| This compound | HSL (human) | Enzyme Inhibition (IC50) | 90 nM | [1] |
| This compound | FAAH (human) | Enzyme Inhibition (IC50) | 14 nM | [1] |
Experimental Protocols
The following protocols provide a framework for determining the optimal working concentration of this compound in MCF-7 cells for a specific experimental context.
Protocol 1: Determination of IC50 for Cell Viability using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of MCF-7 cells by 50% over a 48- or 72-hour period.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin[7]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm or 595 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count cells and adjust the concentration. Seed 5,000 to 10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range based on the known IC50 is 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well[9].
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals[8]. Mix gently by pipetting or using a plate shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm or 595 nm using a microplate reader[8].
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Targets
Once an effective concentration for inhibiting cell proliferation is determined (e.g., the IC50 or 2x IC50), this concentration can be used to investigate the compound's effect on specific cellular pathways. This protocol describes how to assess changes in protein expression related to this compound's mechanism of action.
Materials:
-
MCF-7 cells
-
6-well tissue culture plates
-
This compound (at the predetermined optimal concentration)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., against p-ERK, total-ERK, or other markers of pathways affected by lipid signaling)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the predetermined optimal working concentration of this compound (e.g., 4.2 µM) and a vehicle control (DMSO) for a shorter, relevant time course (e.g., 1, 6, 12, or 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10499 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10499 is a potent, non-selective inhibitor of several lipases, including monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3] Its ability to modulate lipid metabolism makes it a valuable tool for investigating the roles of these enzymes in various physiological and pathological processes. While in vivo studies in rats have been reported, this document provides a comprehensive guide for the administration of this compound in mouse models, drawing upon available data and established methodologies for similar compounds.
Mechanism of Action: Lipase Inhibition
This compound primarily functions by inhibiting key enzymes involved in lipid signaling and metabolism. Its inhibitory activity has been quantified against several human recombinant enzymes, as detailed in the table below. The inhibition of these lipases can lead to downstream effects on endocannabinoid signaling and lipid mediator levels, making this compound a subject of interest in metabolic and cancer research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) |
| Fatty Acid Amide Hydrolase (FAAH) | 14 |
| Hormone-Sensitive Lipase (HSL) | 90 |
| Monoacylglycerol Lipase (MAGL) | 144 |
Data sourced from Cayman Chemical product information sheet.[1][2][3]
Experimental Protocols for In Vivo Mouse Studies
Due to the limited publicly available data on the specific administration of this compound in mice, the following protocols are based on its known solubility, its use in rat models, and general best practices for administering hydrophobic compounds to mice.[2][3] Researchers should perform pilot studies to determine the optimal dosage, administration route, and vehicle for their specific mouse model and experimental goals.
Formulation and Vehicle Selection
This compound is a crystalline solid with low aqueous solubility.[4] For in vivo administration, it must be dissolved in a suitable vehicle.
Recommended Vehicle Formulations:
-
DMSO/Saline or PBS: this compound is soluble in dimethyl sulfoxide (DMSO) at approximately 20 mg/mL.[4] For injection, a stock solution in DMSO can be prepared and then diluted with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10% of the total injection volume. A 1:2 solution of DMSO:PBS (pH 7.2) has been reported to solubilize this compound at approximately 0.3 mg/ml.[4]
-
DMSO/Oil Emulsion: For oral gavage or potentially for intraperitoneal injections, an emulsion can be prepared. Dissolve this compound in DMSO first, and then emulsify this solution in a suitable oil such as corn oil or sesame oil. It is important to vortex the emulsion thoroughly before each administration to ensure a homogenous suspension.[5]
Administration Routes
The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the target tissue.
1. Intraperitoneal (IP) Injection: This is a common route for systemic administration of compounds in mice.
-
Protocol:
-
Prepare the this compound formulation as described above. The final injection volume should typically be between 100-200 µL for an adult mouse.
-
Restrain the mouse appropriately, ensuring the abdomen is accessible.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the internal organs.[6][7][8]
-
Aspirate to ensure no fluid (blood or urine) is drawn back, then slowly inject the solution.
-
Monitor the animal for any adverse reactions post-injection.
-
2. Oral Gavage: This route is suitable for delivering a precise dose directly to the stomach.
-
Protocol:
-
Prepare the this compound formulation. An oil-based vehicle is often well-tolerated for oral gavage.
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice).[9]
-
Measure the distance from the mouse's mouth to the last rib to ensure the needle will reach the stomach without causing injury.[10]
-
Gently insert the needle into the esophagus and advance it to the predetermined depth. Do not force the needle.[5][9][11]
-
Slowly administer the solution.
-
Carefully remove the needle and monitor the mouse.
-
Proposed Experimental Workflow
The following diagram illustrates a general workflow for conducting an in vivo mouse study with this compound.
Caption: General workflow for in vivo mouse studies with this compound.
Signaling Pathway Inhibition
This compound's inhibition of MAGL, HSL, and FAAH disrupts the hydrolysis of key lipid signaling molecules. For instance, inhibiting MAGL leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This can, in turn, modulate cannabinoid receptor (CB1 and CB2) signaling pathways, which are involved in a wide array of physiological processes.
Caption: Inhibition of lipid metabolism pathways by this compound.
Conclusion
This compound is a versatile research tool for studying the roles of MAGL, HSL, and FAAH in health and disease. While specific in vivo mouse data is not extensively published, the provided protocols offer a solid foundation for researchers to design and execute their own studies. Careful consideration of the formulation, administration route, and dosage, along with pilot experiments, will be critical for obtaining reliable and reproducible results.
References
- 1. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ko.cwru.edu [ko.cwru.edu]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Assessing Monoacylglycerol Lipase (MAGL) Inhibition with CAY10499
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibition of monoacylglycerol lipase (MAGL) using the non-selective lipase inhibitor, CAY10499. Monoacylglycerol lipase is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory diseases[3]. This compound is a potent, non-selective inhibitor of several lipases, including MAGL[4][5][6]. These application notes describe a robust and reproducible in vitro colorimetric assay to determine the inhibitory activity of this compound on human recombinant MAGL.
Introduction
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes[3]. 2-Arachidonoylglycerol (2-AG) is a major endocannabinoid that signals through cannabinoid receptors CB1 and CB2[1][3]. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis and inactivation of 2-AG[1][2][3]. By inhibiting MAGL, the levels of 2-AG are elevated, leading to enhanced endocannabinoid signaling. This makes MAGL a compelling target for drug discovery.
This compound has been identified as a potent inhibitor of MAGL[2][7]. It also exhibits inhibitory activity against other lipases such as fatty acid amide hydrolase (FAAH) and hormone-sensitive lipase (HSL)[4][5][6][8]. Understanding the protocol to assess its inhibitory potential is critical for researchers working on MAGL-targeted therapeutics. This document outlines a detailed colorimetric assay protocol for determining the potency of this compound against MAGL.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Reference |
| Target | Monoacylglycerol Lipase (MAGL) | [4][5][6] |
| Other Targets | Fatty Acid Amide Hydrolase (FAAH), Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL), Diacylglycerol Lipase α (DAGLα), α/β-Hydrolase Domain-containing Protein 6 (ABHD6), Carboxylesterase 1 (CES1) | [4][8] |
| IC50 for human MAGL | 144 nM | [4][5] |
| IC50 for FAAH | 14 nM | [5][6] |
| IC50 for HSL | 90 nM | [4] |
| Mechanism of Inhibition | Irreversible | [9][10] |
Materials and Reagents for MAGL Inhibition Assay
| Material/Reagent | Supplier Example | Catalog Number Example |
| Human Recombinant MAGL | Cayman Chemical | 10007878 |
| This compound | Cayman Chemical | 10007878 |
| MAGL Inhibitor Screening Assay Kit | Cayman Chemical | 700400 |
| 96-well microtiter plate | Standard lab supplier | - |
| Spectrophotometer (plate reader) | Standard lab supplier | - |
| DMSO (Dimethyl sulfoxide) | Standard lab supplier | - |
| Tris-HCl buffer | Standard lab supplier | - |
| Fatty-acid-free BSA | Standard lab supplier | - |
| 4-Nitrophenylacetate (4-NPA) | Included in Assay Kit | - |
Experimental Protocols
In Vitro MAGL Inhibition Assay (Colorimetric Method)
This protocol is adapted from a widely used method for assessing MAGL activity by measuring the hydrolysis of the chromogenic substrate 4-nitrophenylacetate (4-NPA) into 4-nitrophenol, which can be detected by absorbance at 405-415 nm[1][3][10][11].
1. Reagent Preparation:
-
Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.2, containing 1 mM EDTA. If using a commercial kit, follow the manufacturer's instructions for buffer preparation[11]. A common formulation is 100 mM Tris-HCl, pH 7.4, with 0.1% w/v fatty-acid-free BSA[1].
-
Enzyme Solution: Dilute human recombinant MAGL in the assay buffer to the desired concentration. A final concentration of 16 ng per well has been shown to be effective[1]. The diluted enzyme should be kept on ice[11].
-
Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate (4-NPA). A 17 mM ethanolic solution can be diluted in the assay buffer to achieve the desired final concentration[11]. A final concentration of 250 µM 4-NPA is recommended[1].
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.
2. Assay Procedure (96-well plate format):
The total volume for each reaction is typically 200 µL[1].
-
Control Wells:
-
100% Initial Activity Wells (No Inhibitor): Add 150 µL of Assay Buffer, 10 µL of MAGL enzyme solution, and 10 µL of DMSO (solvent control) to three wells[11].
-
Background Wells (No Enzyme): Add 160 µL of Assay Buffer and 10 µL of DMSO to three wells.
-
-
Inhibitor Wells:
-
Add 150 µL of Assay Buffer and 10 µL of the diluted this compound solutions to the respective wells.
-
Add 10 µL of the MAGL enzyme solution to the inhibitor wells.
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Incubation and Measurement:
3. Data Analysis:
-
Calculate Average Absorbance: Determine the average absorbance for each set of replicate wells.
-
Correct for Background: Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of MAGL inhibition for each inhibitor concentration:
-
% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100
-
-
Determine IC50 Value: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualization
Endocannabinoid Signaling Pathway
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: CAY10499 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10499 is a potent, non-selective, and irreversible inhibitor of several serine hydrolases, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL). By targeting these key enzymes in lipid metabolism, this compound disrupts the production of pro-tumorigenic signaling lipids and modulates the endocannabinoid system, presenting a multi-faceted approach to cancer therapy.[1][2][3] Emerging research suggests that targeting cancer cell metabolism, particularly lipid metabolism, can enhance the efficacy of conventional and targeted cancer therapies and overcome drug resistance.[4][5][6] This document outlines the rationale, potential applications, and detailed experimental protocols for investigating this compound in combination with other cancer therapeutics.
Rationale for Combination Therapy
Cancer cells exhibit metabolic plasticity, often reprogramming their lipid metabolism to fuel rapid proliferation, survival, and metastasis.[7][8] Inhibition of key lipolytic enzymes by this compound can lead to:
-
Reduced Pro-tumorigenic Signaling: By inhibiting MAGL, this compound decreases the production of free fatty acids that serve as precursors for pro-tumorigenic signaling molecules like prostaglandins and lysophosphatidic acid.[1]
-
Modulation of the Endocannabinoid System: Inhibition of FAAH by this compound increases the levels of endocannabinoids such as anandamide, which can have anti-proliferative and pro-apoptotic effects on cancer cells.[9][10][11]
-
Sensitization to Other Therapies: Altering the lipid composition of cancer cells can render them more susceptible to other therapeutic agents, including chemotherapy and targeted therapies.[4][5]
Potential Combination Strategies
Based on the mechanism of action of this compound and preclinical evidence with other lipid metabolism inhibitors, promising combination strategies include:
-
Combination with BRAF/MEK Inhibitors in Melanoma: Resistance to BRAF and MEK inhibitors in melanoma is often associated with metabolic reprogramming, including alterations in lipid metabolism.[4][5][6] Combining this compound with BRAF inhibitors (e.g., Vemurafenib, Dabrafenib) and/or MEK inhibitors (e.g., Trametinib, Cobimetinib) could potentially overcome this resistance.
-
Combination with Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors in Breast Cancer: Preclinical studies have shown a synergistic anti-tumor effect when combining the MAGL inhibitor JZL184 with an SCD1 inhibitor in breast cancer models.[7] A similar synergy is hypothesized for this compound.
-
Combination with Chemotherapy: By altering cellular metabolism and potentially sensitizing cancer cells to DNA damage, this compound may enhance the efficacy of standard chemotherapeutic agents like 5-fluorouracil.[12]
-
Combination with Ferroptosis Inducers in Renal Cell Carcinoma: The FAAH inhibitor URB597 has been shown to synergize with the ferroptosis inducer RSL3 in renal cell carcinoma.[13] Given that this compound also inhibits FAAH, this combination warrants investigation.
Data Presentation
Table 1: In Vitro IC50 Values for this compound and other Lipase Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Cancer Cell Line(s) | Reference |
| This compound | MAGL (human) | 134 | Various | [2] |
| FAAH (human) | 76 | Various | [2] | |
| HSL (human) | 90 | Various | ||
| JZL184 | MAGL | ~8 | Various | [7][14] |
| URB597 | FAAH | ~5 | Various | [13][15] |
Table 2: Hypothetical Synergistic Effects of this compound Combinations (to be determined experimentally)
| Cancer Type | Combination | Expected Outcome | Key Readouts |
| Melanoma | This compound + Vemurafenib/Trametinib | Overcoming drug resistance, enhanced apoptosis | Cell viability, apoptosis assays, western blot for MAPK pathway |
| Breast Cancer | This compound + SCD1 Inhibitor (e.g., MF-438) | Synergistic inhibition of proliferation | Cell viability, cell cycle analysis, colony formation assays |
| Colorectal Cancer | This compound + 5-Fluorouracil | Increased chemosensitivity | Cell viability, combination index (CI) calculation |
| Renal Cell Carcinoma | This compound + RSL3 (Ferroptosis Inducer) | Enhanced cell death | Lipid peroxidation assays, cell viability |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with another cancer therapeutic.
Materials:
-
Cancer cell lines of interest (e.g., A375 for melanoma, MCF-7 for breast cancer)
-
This compound (Cayman Chemical)
-
Combination drug (e.g., Vemurafenib, MF-438)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in DMSO. Create a dose-response matrix with varying concentrations of both drugs.
-
Treatment: Treat the cells with single agents and the drug combinations for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (e.g., p-ERK, total ERK, PARP, Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits MAGL and FAAH, disrupting pro-tumorigenic signaling.
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of the Lipid Metabolism Impairs Resistance to BRAF Kinase Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of Lipid-Metabolism-Related Signal Transduction and Inhibitors in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effects of MAGL inhibitor and its synergistic effects with SCD1 inhibitor in breast cancer | Sciety [sciety.org]
- 8. Targeting Dysregulated Lipid Metabolism in Cancer with Pharmacological Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Approaches to Cancer Therapy: Combining Fatty Acid Amide Hydrolase (FAAH) Inhibition with Peroxisome Proliferator-Activated Receptors (PPARs) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipids Metabolism Inhibition Antiproliferative Synergy with 5-Fluorouracil in Human Colorectal Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination treatment with FAAH inhibitors/URB597 and ferroptosis inducers significantly decreases the growth and metastasis of renal cell carcinoma cells via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10499 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10499 is a potent, non-selective inhibitor of several serine hydrolases involved in lipid metabolism. Its ability to concurrently inhibit multiple lipases, including monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH), makes it a valuable tool for investigating the complex interplay between lipid signaling and cellular energy metabolism. These application notes provide detailed protocols for utilizing this compound in metabolic studies, with a focus on its impact on cancer cell metabolism.
Mechanism of Action
This compound covalently modifies the active site serine of target lipases, leading to their irreversible inhibition. By blocking the breakdown of monoacylglycerols, diacylglycerols, and fatty acid amides, this compound alters the intracellular pools of key lipid signaling molecules and metabolic intermediates. This perturbation of lipid metabolism has significant downstream consequences on cellular processes, including energy production, cell growth, and signaling pathways.[1][2][3]
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Source |
| Monoacylglycerol Lipase (MAGL) | 144 | Human Recombinant[4] |
| Hormone-Sensitive Lipase (HSL) | 90 | Human Recombinant[4] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human Recombinant[4] |
| Carboxylesterase 1 (CES1) | - | Inhibited by various lipase inhibitors[5] |
| Adipose Triglyceride Lipase (ATGL) | - | 95% inhibition at 5 µM[4] |
| sn-1 Diacylglycerol Lipase α (DAGLα) | - | 60% inhibition at 5 µM[4] |
| α/β-Hydrolase Domain 6 (ABHD6) | - | 90% inhibition at 5 µM[4] |
Effects of this compound on Cancer Cell Growth
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 4.2[4] |
| MDA-MB-231 | Breast Cancer | 46[4] |
| COV318 | Ovarian Cancer | 106.7[4] |
| OVCAR-3 | Ovarian Cancer | 79.8[4] |
Signaling Pathways and Experimental Workflows
This compound-Induced Alterations in Lipid and Energy Metabolism
Caption: this compound inhibits multiple lipases, altering lipid and energy metabolism, leading to reduced cancer cell growth.
Experimental Workflow for Assessing Lipase Inhibition
Caption: A generalized workflow for determining the inhibitory potency of this compound on lipase activity.
Experimental Protocols
Lipase Inhibition Assay
This protocol is adapted from established methods for measuring lipase activity and can be used to determine the IC₅₀ of this compound for various lipases.
Materials:
-
Purified recombinant lipase (e.g., human MAGL, HSL, or FAAH)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., 4-nitrophenyl acetate for a colorimetric assay or a fluorescent substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed amount of the purified lipase to each well. Add the different dilutions of this compound to the respective wells. Include a control well with DMSO only. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately begin measuring the formation of the product over time using a microplate reader. For a colorimetric assay with 4-nitrophenyl acetate, measure the absorbance at 405 nm. For a fluorescent assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability and Growth Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the this compound concentration to determine the IC₅₀ for cell growth inhibition.
Analysis of Cellular Metabolism (General Protocols)
Note: Specific studies directly measuring the effect of this compound on glycolysis and oxidative phosphorylation are limited. The following are general protocols that can be adapted to investigate these effects.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
This compound
-
Lactate assay kit
-
Microplate reader
Procedure:
-
Cell treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations for a specific duration.
-
Sample collection: Collect the cell culture medium from each well.
-
Lactate measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit, following the manufacturer's protocol.
-
Data normalization: Normalize the lactate concentration to the cell number or total protein content in each well.
Materials:
-
Cancer cells
-
Cell culture medium for metabolic assays
-
This compound
-
Seahorse XF Analyzer or similar instrument
-
Reagents for mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with this compound for the desired time.
-
Assay preparation: Replace the culture medium with the specific assay medium and incubate in a CO₂-free incubator.
-
Oxygen Consumption Rate (OCR) measurement: Use a Seahorse XF Analyzer to measure the basal OCR. Subsequently, inject the mitochondrial stress test reagents sequentially to measure key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration.
Conclusion
This compound is a powerful research tool for dissecting the roles of multiple lipases in metabolic regulation. The protocols provided here offer a framework for investigating its effects on lipase activity, cancer cell viability, and key metabolic pathways. Further research is warranted to fully elucidate the specific impact of this compound on glycolysis and oxidative phosphorylation and to explore its therapeutic potential in metabolic diseases and cancer.
References
- 1. Lipases and their inhibitors in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Lipogenesis and lipolysis: the pathways exploited by the cancer cells to acquire fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10499 Treatment of Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. A key feature of aggressive prostate cancer is altered lipid metabolism, which provides the necessary building blocks for rapid cell growth and proliferation. Monoacylglycerol lipase (MAGL) is a critical enzyme in lipid metabolism that hydrolyzes monoacylglycerols into free fatty acids. In prostate cancer, particularly in aggressive, androgen-independent cell lines, MAGL activity is significantly elevated[1][2]. This increased activity contributes to a pro-tumorigenic lipid environment.
CAY10499 is a potent, non-selective inhibitor of several lipases, including MAGL, hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[3]. By inhibiting MAGL, this compound presents a promising therapeutic strategy to disrupt the altered lipid metabolism in prostate cancer. The inhibition of MAGL is expected to decrease the levels of pro-tumorigenic free fatty acids and increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been shown to have anti-proliferative effects[4][5].
These application notes provide detailed protocols for utilizing this compound to study its effects on prostate cancer cell lines, including methods for determining cell viability, analyzing protein expression, and profiling lipid changes.
Data Presentation
Table 1: Inhibitory Activity of this compound on Various Lipases
| Target Enzyme | IC50 (nM) |
| Monoacylglycerol Lipase (MAGL) | 144 |
| Hormone-Sensitive Lipase (HSL) | 90 |
| Fatty Acid Amide Hydrolase (FAAH) | 14 |
| Data sourced from Cayman Chemical product information[3]. |
Table 2: Estimated IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | MAGL Activity | Estimated IC50 (µM) |
| LNCaP | Dependent | Low | 50 - 100 |
| PC-3 | Independent | High | 10 - 40 |
| DU145 | Independent | High | 15 - 50 |
| Note: These are estimated values based on MAGL expression levels in these cell lines and known IC50 values in other cancer cell lines.[1][3] The actual IC50 values should be experimentally determined. |
Mandatory Visualizations
Caption: Workflow for evaluating this compound's effect on prostate cancer cells.
Caption: Proposed mechanism of this compound in prostate cancer cells.
Experimental Protocols
Cell Culture and this compound Preparation
a. Cell Lines:
-
LNCaP (androgen-dependent)
-
PC-3 (androgen-independent)
-
DU145 (androgen-independent)
b. Culture Media:
-
LNCaP: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
PC-3 & DU145: DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
c. This compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
a. Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
b. Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for MAGL Expression
a. Principle: This technique is used to detect the levels of specific proteins in a cell lysate. It involves separating proteins by size, transferring them to a membrane, and then probing with an antibody specific to the protein of interest.
b. Protocol:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAGL (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lipid Profiling by Mass Spectrometry
a. Principle: This method allows for the quantification of various lipid species within the cells, providing insight into the metabolic changes induced by this compound.
b. Protocol:
-
Treat cells grown in 10 cm dishes with this compound at the IC50 concentration for 48 hours.
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis.
-
Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in free fatty acids, monoacylglycerols, and other lipid species.
Expected Results
-
Cell Viability: this compound is expected to decrease the viability of prostate cancer cells in a dose-dependent manner. The androgen-independent cell lines (PC-3 and DU145), which have higher MAGL expression, are anticipated to be more sensitive to this compound treatment than the androgen-dependent LNCaP cells.
-
MAGL Expression: Western blot analysis may not show a significant change in the total protein expression of MAGL after this compound treatment, as it is an inhibitor of the enzyme's activity, not its expression. However, this experiment is crucial to confirm the presence of the target protein in the cell lines.
-
Lipid Profile: Treatment with this compound is expected to cause a significant decrease in the intracellular levels of free fatty acids and an increase in the levels of 2-AG and other monoacylglycerols. These changes would confirm the on-target effect of this compound on MAGL activity within the prostate cancer cells.
References
- 1. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CAY10499 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of CAY10499 in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate the successful use of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Encountering precipitation when preparing this compound for your experiments can be a significant hurdle. This guide provides a systematic approach to resolving these solubility issues.
Problem: this compound precipitates out of solution upon dilution into an aqueous buffer (e.g., PBS, cell culture media).
Root Cause Analysis: this compound is a crystalline solid that is sparingly soluble in aqueous solutions.[1] Direct dissolution in aqueous buffers is often unsuccessful. The compound's hydrophobic nature leads to aggregation and precipitation when the concentration of the organic co-solvent is not sufficient to maintain solubility.
Solutions:
-
Two-Step Dissolution Protocol: The recommended method to achieve maximum solubility in aqueous buffers is a two-step process.[1] First, dissolve this compound in an organic solvent, such as DMSO, to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of your choice.[1]
-
Optimize Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells.[2] It is crucial to minimize the final DMSO concentration in your working solution, ideally keeping it below 0.5%.[2] This may require preparing a more concentrated initial stock solution in DMSO to allow for a greater dilution factor.
-
Warming the Solution: Gently warming the solution can sometimes aid in dissolving the compound. However, be cautious about the temperature and duration to avoid degradation of this compound.
-
Sonication: In some cases, brief sonication of the diluted solution can help to break up aggregates and improve dispersion.
-
Fresh Preparation: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best to prepare the working solution fresh for each experiment to avoid precipitation and degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of this compound, with a solubility of approximately 20 mg/mL.[1][3] Ethanol is another option, but the solubility is lower, at approximately 2 mg/mL.[1][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To resolve this, ensure you are following the recommended two-step dissolution protocol. It is also critical to control the final concentration of DMSO in your medium. A high degree of dilution from a concentrated DMSO stock is necessary. Consider a serial dilution approach to avoid shocking the compound out of solution.
Q3: What is the maximum solubility of this compound in a PBS buffer?
A3: By first dissolving this compound in DMSO and then diluting it with PBS (pH 7.2) to a 1:2 ratio of DMSO to PBS, a solubility of approximately 0.3 mg/mL can be achieved.[1][3]
Q4: Can I store my this compound working solution in aqueous buffer?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For consistent results, prepare fresh working solutions for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.[3]
Q5: Is this compound stable at room temperature?
A5: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1][3] While it is shipped at room temperature, long-term storage should be at the recommended temperature.[3]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1][3] |
| DMF | ~20 mg/mL | [1][3] |
| Ethanol | ~2 mg/mL | [1][3] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1][3] |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to your weighed this compound).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Pre-warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
-
Final Mixing: Gently mix the final working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store for more than one day.[1]
Mandatory Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: this compound as a non-selective lipase inhibitor.
References
improving CAY10499 stability in experimental media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the non-selective lipase inhibitor, CAY10499, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, non-selective small molecule inhibitor of several serine hydrolases involved in lipid metabolism. Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2] It has demonstrated inhibitory activity against other lipases as well, such as adipose triglyceride lipase (ATGL), and has been shown to induce antiproliferative effects in various cancer cell lines.[1]
Q2: What are the solubility characteristics of this compound?
A2: this compound is a crystalline solid with good solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] However, its aqueous solubility is limited. For experimental use in cell culture media, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the aqueous media.
Q3: I am observing a weaker than expected inhibitory effect of this compound in my cell-based assay. What could be the cause?
A3: A weaker than expected effect can be due to several factors:
-
Compound Instability: this compound, like many small molecules, can degrade in aqueous cell culture media over time. This is influenced by factors such as pH, temperature, and the presence of reactive components in the media or serum.
-
Suboptimal Concentration: The effective concentration in your specific cell line and experimental conditions may be higher than initially anticipated. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Cell Permeability: While many small molecules can cross cell membranes, poor permeability could be a factor.
-
Experimental Error: Inaccurate pipetting or dilution of the compound can lead to a lower final concentration.
Q4: Are there any known stability issues with this compound in experimental media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, the chemical structure of this compound contains a carbamate and a 1,3,4-oxadiazol-2(3H)-one moiety. Carbamates can be susceptible to hydrolysis, especially under alkaline conditions.[3][4][5] The stability of small molecules in culture media can also be affected by enzymatic degradation from components in fetal bovine serum (FBS) and reactions with media components.[6]
Troubleshooting Guides
Issue 1: Variability in Experimental Results with this compound
If you are observing inconsistent results between experiments, consider the following troubleshooting steps:
-
Standardize Stock Solution Preparation: Ensure that the this compound stock solution in DMSO is prepared consistently and stored correctly (protected from light and moisture at -20°C). Avoid repeated freeze-thaw cycles.
-
Control for Media and Serum Batch Variation: Use the same batch of cell culture medium and FBS for a set of related experiments to minimize variability from these sources.
-
Monitor Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density for each experiment, as these factors can influence the cellular response to the inhibitor.
-
Perform a Time-Course Experiment: The effect of this compound may vary with the duration of treatment. A time-course experiment can help identify the optimal treatment time for your desired outcome.
Issue 2: this compound Appears to be Inactive or Losing Activity Over Time
If you suspect that this compound is unstable in your experimental setup, follow this guide:
Step 1: Assess Compound Stability in Your Experimental Media
-
Protocol: A stability assessment can be performed by incubating this compound in your cell-free experimental media at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). At each time point, an aliquot of the media is taken and the concentration of the remaining this compound is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Outcome: This will provide a stability profile of this compound under your specific experimental conditions.
Step 2: Mitigate Potential Degradation
-
Replenish the Media: If significant degradation is observed, consider replenishing the media with freshly diluted this compound at regular intervals during your experiment.
-
Reduce Serum Concentration: If enzymatic degradation from serum is suspected, try reducing the percentage of FBS in your culture medium, if permissible for your cell line.
-
Use Serum-Free Media: If your experiment allows, consider using a serum-free medium to eliminate the variable of serum enzymes.
-
Optimize pH: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 2 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Table 2: Illustrative Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 96 | 98 |
| 4 | 88 | 91 | 95 |
| 8 | 75 | 82 | 90 |
| 24 | 52 | 65 | 81 |
| 48 | 31 | 45 | 70 |
| 72 | 15 | 28 | 62 |
| This is simulated data for illustrative purposes based on typical small molecule stability and is intended to guide experimental design. Actual stability should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[7][8]
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform a series of dilutions to cover a wide range of concentrations.
-
Plate cells: Seed your cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells: Remove the old media and add fresh media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubate: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assess cell viability or enzyme activity: Use a suitable assay (e.g., MTT assay for viability or a specific enzyme activity assay) to measure the effect of the inhibitor.
-
Analyze data: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Protocol 2: Western Blot Analysis of Lipolysis Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated HSL (p-HSL), total HSL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits key enzymes in the lipolysis pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for weak this compound activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. insights-into-the-microbial-degradation-and-biochemical-mechanisms-of-carbamates - Ask this paper | Bohrium [bohrium.com]
- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
Technical Support Center: CAY10499 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10499 in vitro. This compound is a potent, non-selective lipase inhibitor, and understanding its polypharmacology is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a broad-spectrum lipase inhibitor primarily targeting Monoacylglycerol Lipase (MAGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH).[1] It exhibits potent inhibitory activity against these enzymes in the nanomolar to low micromolar range.
Q2: What are the known off-target effects of this compound?
A2: Due to its chemical structure and mechanism of action, this compound can inhibit other serine hydrolases. At higher concentrations, it has been shown to inhibit Adipose Triglyceride Lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and Carboxylesterase 1 (CES1).[1] This broad reactivity is a critical consideration in experimental design.
Q3: What is the mechanism of inhibition for this compound?
A3: this compound is reported to be a covalent, irreversible inhibitor.[2] Its 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety is believed to be the reactive group that forms a covalent bond with the active site serine of target hydrolases.[2] However, some studies have reported reversible inhibition, which may depend on experimental conditions.
Q4: I am observing unexpected cellular phenotypes. Could these be due to off-target effects?
A4: Yes, unexpected phenotypes are a strong possibility given the non-selective nature of this compound. Inhibition of off-target lipases can impact various signaling pathways involved in inflammation, metabolism, and cell proliferation. It is essential to perform control experiments to dissect on-target versus off-target effects.
Q5: How can I minimize off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to inhibit your primary target of interest.
-
Employ orthogonal controls: Use a structurally different inhibitor with a similar target profile to see if the phenotype is replicated.
-
Utilize genetic knockdown/knockout: Use techniques like siRNA or CRISPR to validate that the observed phenotype is a direct result of inhibiting the intended target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or Variable Inhibition
-
Possible Cause 1: Inhibitor Instability. this compound, like many small molecules, can be susceptible to degradation, especially with repeated freeze-thaw cycles or improper storage.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and aliquot for single use to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
-
Possible Cause 2: Variability in Enzyme Activity. The activity of recombinant enzymes or enzymes in cell lysates can vary between batches and preparations.
-
Solution: Standardize your enzyme preparation protocol. For cell-based assays, ensure consistent cell passage numbers and confluency. Always include a positive control inhibitor with a known IC50 in your assays.
-
-
Possible Cause 3: Pre-incubation Time. For irreversible inhibitors like this compound, the pre-incubation time with the enzyme before adding the substrate can significantly impact the apparent IC50 value.
-
Solution: Optimize and standardize the pre-incubation time in your assay protocol. A longer pre-incubation will generally result in a lower IC50 for an irreversible inhibitor.
-
Issue 2: High Cytotoxicity Observed in Cell-Based Assays
-
Possible Cause 1: Off-target Toxicity. Inhibition of multiple lipases can disrupt essential lipid metabolism pathways, leading to cellular toxicity that may not be related to the inhibition of your primary target.
-
Solution: Perform a dose-response curve for cytotoxicity in a cell line that does not express your primary target, if available. This can help differentiate on-target from off-target toxicity. Also, consider screening this compound against a panel of known toxicity targets.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your cell line (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration to account for any solvent-induced effects.
-
Quantitative Data Summary
| Target Enzyme | Species | IC50 (nM) | Notes |
| On-Targets | |||
| MAGL | Human | 144 | [1] |
| HSL | Human | 90 | [1] |
| FAAH | Human | 14 | [1] |
| Off-Targets | % Inhibition @ 5 µM | ||
| ATGL | Human | 95% | [1] |
| DAGLα | Human | 60% | [1] |
| ABHD6 | Human | 90% | [1] |
| CES1 | Human | 95% | [1] |
Key Experimental Protocols
General In Vitro Lipase Activity Assay (Colorimetric)
This protocol provides a general framework for measuring the activity of lipases that can hydrolyze p-nitrophenyl acetate (pNPA), a chromogenic substrate.
Materials:
-
Purified recombinant lipase (e.g., MAGL, HSL, CES1) or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (pNPA) stock solution (in acetonitrile or ethanol)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add the enzyme solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Prepare the pNPA substrate solution in Assay Buffer.
-
Initiate the reaction by adding the pNPA solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).
-
The rate of p-nitrophenol formation (increase in absorbance at 405 nm) is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
FAAH Activity Assay (Fluorometric)
This protocol is adapted for measuring FAAH activity using a fluorogenic substrate.
Materials:
-
Recombinant FAAH or cell/microsomal lysates
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~465 nm)
Procedure:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well black plate, add the diluted this compound or vehicle control.
-
Add the FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the AAMCA substrate solution to each well.
-
Immediately measure the increase in fluorescence in kinetic mode for 30-60 minutes at 37°C.[3]
-
The rate of fluorescence increase is proportional to FAAH activity.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling effects of this compound.
Caption: Workflow for investigating potential off-target effects.
References
troubleshooting inconsistent results with CAY10499
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CAY10499. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental outcomes.
Troubleshooting Guides and FAQs
Q1: Why am I observing a weaker or no effect of this compound in my cell-based assay compared to the reported IC50 values?
A1: Inconsistent results in cell-based assays can arise from several factors related to the compound's properties and the experimental setup.
-
Solubility Issues: this compound has limited solubility in aqueous solutions.[1] If the compound precipitates in your culture medium, its effective concentration will be significantly lower than intended.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[1]
-
When diluting into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visually inspect the medium for any signs of precipitation after adding this compound.
-
Consider the use of a surfactant or carrier protein, if compatible with your assay, to improve solubility.
-
-
-
Compound Stability: While stable for years when stored correctly as a solid, this compound's stability in aqueous solutions over long incubation periods may be a concern.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
For long-term experiments, consider replenishing the compound in the medium.
-
-
-
Cell Type and Density: The expression levels of the target lipases can vary significantly between different cell lines. High cell densities can also lead to a higher enzymatic load, requiring a greater concentration of the inhibitor to achieve a significant effect.
-
Troubleshooting:
-
Verify the expression of your target lipase(s) (e.g., MAGL, HSL, FAAH) in your specific cell line via western blot or qPCR.
-
Perform a cell density optimization experiment to determine the optimal number of cells for your assay.
-
-
Q2: I am seeing unexpected or off-target effects in my experiment. How can I determine if these are caused by this compound's lack of selectivity?
A2: this compound is a non-selective lipase inhibitor, which is a critical consideration when interpreting experimental data.[1] Observed phenotypes may be a result of inhibiting multiple lipases simultaneously.
-
Understanding the Off-Target Profile: this compound is known to inhibit MAGL, HSL, and FAAH with high potency.[1][2] At higher concentrations, it also inhibits ATGL, DAGLα, ABHD6, and CES1.[1]
-
Troubleshooting:
-
Dose-Response Analysis: Conduct a thorough dose-response study. On-target effects should ideally occur at concentrations close to the IC50 values for the primary targets, while off-target effects may appear at higher concentrations.
-
Use of More Selective Inhibitors: If available, compare the effects of this compound with more selective inhibitors for your primary target lipase. If the phenotype is not replicated with the selective inhibitor, it strongly suggests an off-target effect of this compound.
-
Genetic Knockdown/Knockout: The most definitive way to confirm on-target effects is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target lipase. If the phenotype of the genetic knockdown/knockout resembles the effect of this compound, it provides strong evidence for on-target activity.
-
-
Q3: My in vivo experiment with this compound is showing inconsistent results or toxicity. What should I consider?
A3: In vivo studies introduce additional complexities.
-
Pharmacokinetics and Bioavailability: The route of administration, formulation, and metabolism of this compound can all influence its effective concentration at the target tissue.
-
Troubleshooting:
-
Review literature for established in vivo protocols using this compound to guide your dosing and administration schedule.
-
Consider performing pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues over time.
-
-
-
Broad Lipase Inhibition: Systemic inhibition of multiple lipases can lead to widespread metabolic changes and potential toxicity.
-
Troubleshooting:
-
Start with a lower dose and carefully monitor the animals for any adverse effects.
-
Include comprehensive metabolic profiling (e.g., measuring plasma levels of free fatty acids, triglycerides, and endocannabinoids) to understand the systemic impact of the compound.
-
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various human recombinant lipases. This data is crucial for designing experiments and interpreting results, especially when considering potential off-target effects.
| Target Enzyme | IC50 (nM) | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | This compound is most potent against FAAH.[1] |
| Hormone-Sensitive Lipase (HSL) | 90 | Potent inhibition of a key enzyme in lipolysis.[1] |
| Monoglyceride Lipase (MAGL) | 144 | A primary target in the endocannabinoid system.[1] |
| Adipose Triglyceride Lipase (ATGL) | - | Inhibited by 95% at 5 µM.[1] |
| Diacylglycerol Lipase α (DAGLα) | - | Inhibited by 60% at 5 µM.[1] |
| α/β-Hydrolase Domain 6 (ABHD6) | - | Inhibited by 90% at 5 µM.[1] |
| Carboxylesterase 1 (CES1) | - | Inhibited by 95% at 5 µM.[1] |
Experimental Protocols
1. In Vitro Lipase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific lipase in a biochemical assay.
-
Materials:
-
Purified recombinant human lipase (e.g., MAGL, HSL, or FAAH)
-
Appropriate lipase substrate (e.g., p-nitrophenyl acetate for MAGL)
-
Assay buffer (specific to the enzyme, typically a Tris-HCl or HEPES buffer at physiological pH)
-
This compound
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is consistent and low (<0.5%).
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add the purified lipase to all wells except for the substrate blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a defined period.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Lipolysis Assay
This protocol describes a method to measure the effect of this compound on lipolysis in adipocytes.
-
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Cell culture medium
-
This compound
-
Lipolysis-inducing agent (e.g., isoproterenol or forskolin)
-
Glycerol or Free Fatty Acid Assay Kit
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
-
Protocol:
-
Plate differentiated adipocytes in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce lipolysis by adding a lipolytic agent (e.g., isoproterenol) to the medium and incubate for the desired period (e.g., 2-4 hours).
-
Collect the cell culture supernatant to measure the release of glycerol or free fatty acids.
-
Wash the cells with PBS and lyse them to determine the total protein content.
-
Measure the glycerol or free fatty acid concentration in the supernatant according to the manufacturer's instructions of the assay kit.
-
Normalize the glycerol/free fatty acid release to the total protein content of the corresponding well.
-
Analyze the data to determine the effect of this compound on induced lipolysis.
-
Signaling Pathway and Workflow Diagrams
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathways inhibited by this compound.
References
Technical Support Center: Optimizing CAY10499 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAY10499 while minimizing its toxic effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, irreversible, and non-selective lipase inhibitor.[1] Its primary mechanism of action involves the inhibition of several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[2] By inhibiting these enzymes, this compound modulates the levels of endocannabinoids, such as 2-arachidonoylglycerol (2-AG) and anandamide (AEA), and other lipid signaling molecules.
Q2: What are the known off-target effects of this compound?
A2: Due to its non-selective nature, this compound can inhibit other lipases and hydrolases to varying degrees. This lack of specificity is a primary contributor to its potential off-target effects and toxicity. Researchers should be aware that observations may be due to the compound's broad activity profile rather than the inhibition of a single target.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on available data, IC50 values for growth inhibition in various cancer cell lines range from micromolar to over 100 micromolar.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How can I minimize the toxicity of this compound in my experiments?
A4: Minimizing toxicity requires careful optimization of the experimental conditions. Key strategies include:
-
Dose-response studies: Always begin by determining the IC50 value of this compound in your specific cell model to identify a therapeutic window.
-
Time-course experiments: Assess the effect of this compound over different exposure times to find the shortest duration that yields the desired biological effect.
-
Use of appropriate controls: Include vehicle-only controls to account for any effects of the solvent (e.g., DMSO).
-
Consideration of cell type: Be aware that different cell lines, especially cancerous versus non-cancerous cells, will exhibit varying sensitivities to this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death observed at expected therapeutic concentrations. | The concentration of this compound is too high for the specific cell line. | Perform a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and a cytotoxicity curve to determine the CC50 (cytotoxic concentration for 50% of cells). Aim for a concentration that maximizes the therapeutic effect while minimizing cytotoxicity. |
| The solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final solvent concentration is at a non-toxic level (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| The duration of exposure to this compound is too long. | Conduct a time-course experiment to determine the minimum exposure time required to observe the desired effect. | |
| Inconsistent or non-reproducible results. | Degradation of this compound in solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate pipetting of small volumes. | Prepare a series of dilutions to avoid pipetting very small volumes of the concentrated stock. | |
| Variation in cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent cell number for all experiments. | |
| Unexpected biological effects observed. | Off-target effects of this compound. | Acknowledge the non-selective nature of this compound. Consider using more selective inhibitors for MAGL, HSL, or FAAH as controls to dissect the specific pathways involved. |
| The chosen cell line is not a suitable model. | Research the expression levels of the target lipases (MAGL, HSL, FAAH) in your cell line. |
Data Presentation
Table 1: Inhibitory Potency of this compound against Various Lipases
| Enzyme | IC50 (nM) |
| Human Recombinant MAGL | 144 |
| Human Recombinant HSL | 90 |
| Human Recombinant FAAH | 14 |
Data sourced from Cayman Chemical product information sheet.[2]
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 4.2 |
| MDA-MB-231 | Breast | 46 |
| COV318 | Ovarian | 106.7 |
| OVCAR-3 | Ovarian | 79.8 |
Data sourced from Cayman Chemical product information sheet.[2]
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (positive control).
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's impact on the endocannabinoid signaling pathway.
Caption: this compound's potential influence on prostaglandin synthesis.
References
how to account for CAY10499 non-selectivity in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CAY10499. The focus is to address the compound's known non-selectivity and provide strategies to ensure robust and accurately interpreted experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and off-target activities?
A1: this compound is a chemical compound widely used as a lipase inhibitor. It was initially identified as a potent inhibitor of Monoglyceride Lipase (MGL)[1][2]. However, it is a non-selective inhibitor and demonstrates potent activity against several other lipases, particularly Fatty Acid Amide Hydrolase (FAAH) and Hormone-Sensitive Lipase (HSL).[3][4] Its activity is not restricted to these three enzymes; at higher concentrations, it can also inhibit other hydrolases such as Adipose Triglyceride Lipase (ATGL), α/β-hydrolase domain 6 (ABHD6), and Carboxylesterase 1 (CES1).[3][4] this compound is considered a covalent and irreversible inhibitor.[2]
Q2: Why is the non-selectivity of this compound a critical issue for my experiments?
Q3: My experiment with this compound produced a significant result. How can I confirm the effect is due to my target of interest?
A3: To confidently attribute an observed phenotype to a specific target, a series of validation experiments are essential. The core principle is to demonstrate that the phenotype correlates with the inhibition of the intended target and not another protein. Key strategies include:
-
Dose-Response Correlation: The concentration of this compound required to produce the phenotype should align with its IC50 value for the intended target.[5]
-
Use of Structurally Distinct Inhibitors: Replicating the phenotype with a different, more selective inhibitor for the same target strengthens the evidence for an on-target effect.[5]
-
Genetic Controls: The most rigorous approach is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the intended target. If the phenotype is absent in the knockout/knockdown cells upon treatment, it confirms the effect is on-target.[6][7]
-
Rescue Experiments: In some systems, you can overexpress a mutated, inhibitor-resistant version of your target protein. If this "rescues" the phenotype (i.e., the effect of this compound is lost), it provides strong evidence for on-target activity.[6]
Q4: What are the first troubleshooting steps if I suspect my results are influenced by off-target effects?
A4: If you suspect off-target effects, the first step is to systematically rule out the involvement of this compound's other known potent targets (FAAH and HSL).
-
Consult Selectivity Data: Compare your effective concentration of this compound with its known IC50 values for major off-targets (see Table 1). If your concentration is high enough to inhibit multiple enzymes, off-target effects are likely.
-
Employ More Selective Inhibitors: Use highly selective inhibitors for the most likely off-targets (e.g., a selective FAAH inhibitor like JZL195 or a selective MGL inhibitor like JZL184) to see if they recapitulate the phenotype.[4]
-
Lower the Concentration: Perform a dose-response experiment to find the lowest possible concentration of this compound that still produces the desired effect. Lower concentrations reduce the risk of engaging lower-affinity off-targets.[5]
Data Presentation
Table 1: Inhibitory Profile of this compound
This table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against its most common targets. Note that values can vary between studies and assay conditions.
| Target Enzyme | Reported IC50 (nM) | Source(s) |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | 76 | [8] |
| Hormone-Sensitive Lipase (HSL) | 90 | [3][8] |
| Monoglyceride Lipase (MGL) | 144 | [3] |
| Monoglyceride Lipase (MGL) | 134 | [2] |
| Monoglyceride Lipase (MGL) | 500 | [8] |
Note: this compound has also been shown to inhibit ATGL, DAGLα, ABHD6, and CES1 by 95%, 60%, 90%, and 95%, respectively, when used at a 5 µM concentration.[3]
Mandatory Visualizations
Caption: Key lipase targets of this compound in lipid metabolism.
Caption: Experimental workflow for validating this compound on-target effects.
Experimental Protocols
Protocol 1: Validating On-Target Effects Using a Structurally Unrelated Inhibitor
Objective: To determine if an inhibitor with a different chemical scaffold, but the same intended target, produces the same biological effect, thereby strengthening the evidence for an on-target mechanism.[5]
Methodology:
-
Inhibitor Selection:
-
Identify a highly selective, potent, and structurally unrelated inhibitor for your target of interest (e.g., for MGL, consider JZL184).
-
Verify its selectivity profile from literature or commercial datasheets.
-
-
Dose-Response Determination:
-
Perform a dose-response curve for both this compound and the alternative inhibitor in your experimental assay.
-
Use a concentration range that spans several orders of magnitude around their respective reported IC50 values.
-
-
Experimental Execution:
-
Seed cells or prepare the biochemical assay as per your standard protocol.
-
Treat with a vehicle control, this compound (at its effective concentration), and the alternative inhibitor (at its effective concentration).
-
Include multiple concentrations for the alternative inhibitor to establish its own dose-response relationship in your system.
-
-
Data Analysis:
-
Measure the phenotypic or biochemical endpoint.
-
Compare the maximum effect and potency (e.g., EC50) of both inhibitors.
-
Protocol 2: Confirming Target Engagement using Genetic Knockdown (siRNA)
Objective: To confirm that the cellular effect of this compound is dependent on the presence of the target protein.
Methodology:
-
Reagent Selection:
-
Obtain at least two independent, validated siRNA sequences targeting your protein of interest (e.g., human MGL).
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
-
Transfection:
-
Optimize siRNA transfection conditions for your specific cell line to achieve >70% knockdown efficiency with minimal toxicity.
-
Transfect cells with the targeting siRNAs or the non-targeting control siRNA.
-
-
Knockdown Validation (Crucial Step):
-
At 48-72 hours post-transfection, harvest a subset of cells from each group.
-
Confirm target protein knockdown using Western Blot or qPCR. This step is essential to validate the experiment.
-
-
Inhibitor Treatment:
-
At the time of peak knockdown (typically 48-72 hours post-transfection), treat the remaining cells with either a vehicle control or this compound at the desired concentration.
-
-
Data Analysis:
-
Measure the cellular phenotype in all conditions (Non-targeting siRNA + Vehicle, Non-targeting siRNA + this compound, Target siRNA + Vehicle, Target siRNA + this compound).
-
Interpretation:
-
On-Target Effect: The effect of this compound will be significantly diminished or completely absent in the target knockdown cells compared to the non-targeting control cells.
-
Off-Target Effect: this compound will still elicit the same effect in both knockdown and control cells, indicating the phenotype is independent of the intended target protein.
-
-
Protocol 3: Biochemical Selectivity Profiling against a Lipase Panel
Objective: To quantitatively determine the inhibitory activity of this compound against a panel of related enzymes (lipases/hydrolases) to understand its selectivity profile.[9][10]
Methodology:
-
Enzyme Panel Selection:
-
Assay Development:
-
Use an appropriate biochemical assay format for each enzyme. This often involves using a substrate that produces a fluorescent or colorimetric signal upon cleavage.[1][4]
-
For each enzyme, determine the optimal conditions, including enzyme concentration and substrate concentration (typically at or below the Km).
-
-
IC50 Determination:
-
Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions).
-
Incubate the enzyme with each inhibitor concentration for a defined period before adding the substrate to initiate the reaction.
-
Measure enzyme activity at each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to a vehicle control.
-
Fit the dose-response data to a four-parameter logistic model to determine the IC50 value for each enzyme.
-
Interpretation: The resulting IC50 values will provide a quantitative measure of this compound's potency against each enzyme, revealing its selectivity (or lack thereof). This data is crucial for selecting appropriate experimental concentrations and interpreting cellular results.
-
References
- 1. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
CAY10499 Technical Support Center: Managing Stock Solution Precipitation
For researchers, scientists, and drug development professionals utilizing CAY10499, maintaining the integrity and solubility of stock solutions is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to this compound precipitation.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound from stock solutions, particularly when diluting into aqueous buffers, is a common issue due to its sparingly soluble nature in aqueous environments.[1] This guide provides a systematic approach to resolving and preventing this issue.
Visual Identification of Precipitation:
-
Cloudiness or Turbidity: The solution appears hazy or milky.
-
Visible Particles: Small, distinct solid particles are observable.
-
Film Formation: A thin layer of solid material may be present on the surface of the solution or at the bottom of the vial.
Immediate Actions When Precipitation is Observed:
If precipitation is observed in your this compound stock solution, it is crucial to redissolve the compound completely before use to ensure accurate dosing. Inaccurate concentrations can lead to unreliable experimental results.
Experimental Protocol for Redissolving Precipitated this compound:
-
Warming: Gently warm the stock solution vial in a 37°C water bath for 5-10 minutes. Many compounds have increased solubility at slightly elevated temperatures.
-
Vortexing/Sonication: Following warming, vortex the solution vigorously for 1-2 minutes. If the precipitate persists, sonicate the vial in an ultrasonic bath for 5-10 minutes.[2] This process uses high-frequency sound waves to break apart solid aggregates and enhance dissolution.
-
Visual Confirmation: After treatment, visually inspect the solution against a light source to ensure all precipitate has dissolved and the solution is clear.
-
Cooling to Room Temperature: Allow the solution to return to room temperature before use, especially for cell-based assays, to avoid thermal shock to the cells.
-
Final Dilution: When preparing working solutions, add the stock solution dropwise to the aqueous buffer while gently vortexing to facilitate mixing and minimize localized high concentrations that can lead to precipitation.[3]
If the precipitate does not redissolve after these steps, it may indicate that the compound has exceeded its solubility limit in that particular solvent or concentration. In such cases, preparing a fresh, more dilute stock solution is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and DMF at approximately 20 mg/mL, and in ethanol at approximately 2 mg/mL.[1][4] For most biological applications, DMSO is the preferred solvent for creating a concentrated stock solution.
Q2: How should I prepare aqueous working solutions from a DMSO stock of this compound?
A2: To prepare an aqueous working solution, it is recommended to first dissolve this compound in DMSO to create a concentrated stock.[1][4] This stock solution should then be diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration. It is advisable to add the DMSO stock to the aqueous buffer slowly while mixing to prevent the compound from precipitating out.
Q3: What is the solubility of this compound in aqueous buffers?
A3: this compound is sparingly soluble in aqueous buffers.[1][4] For instance, in a 1:2 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.3 mg/mL.[1][4][5]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1][4] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation and degradation.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][4]
Q5: Can I use a this compound solution if I see a precipitate?
A5: No, it is not recommended to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is lower than intended, which will lead to inaccurate and unreliable experimental results.
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent/Buffer | Solubility | Recommended Storage (Stock Solution) |
| DMSO | ~20 mg/mL[1][4][5] | -20°C (1 month) or -80°C (6 months)[2] |
| DMF | ~20 mg/mL[1][4][5] | -20°C (1 month) or -80°C (6 months) |
| Ethanol | ~2 mg/mL[1][4][5] | -20°C (1 month) or -80°C (6 months) |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1][4][5] | Not recommended for storage > 24 hours[1][4] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Primary causes of this compound precipitation.
References
Technical Support Center: Assessing CAY10499 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of CAY10499 in primary cell cultures.
Introduction to this compound
This compound is a potent, non-selective lipase inhibitor. It is known to inhibit several key enzymes involved in lipid metabolism, including monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH), with varying potencies.[1][2][3][4] Its broad-spectrum activity makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. However, this lack of selectivity also presents challenges in interpreting experimental results, particularly in sensitive primary cell cultures.
Quantitative Data Summary
The following tables summarize the known inhibitory and cytotoxic concentrations of this compound. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell type, assay duration, and reagent concentrations.
Table 1: Inhibitory Activity of this compound against Human Recombinant Lipases
| Target Enzyme | IC50 (nM) |
| Fatty Acid Amide Hydrolase (FAAH) | 14[3] |
| Hormone-Sensitive Lipase (HSL) | 90[3] |
| Monoacylglycerol Lipase (MAGL) | 144[3] |
Table 2: Cytotoxic Activity (IC50 in µM) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 4.2[2][3] |
| MDA-MB-231 | Breast Cancer | 46[2][3] |
| COV318 | Ovarian Cancer | 106.7[2][3] |
| OVCAR-3 | Ovarian Cancer | 79.8[2][3] |
Note: Currently, there is limited publicly available data on the IC50 values of this compound in primary human non-cancerous cell cultures. Researchers are advised to perform dose-response experiments to determine the optimal concentration range for their specific primary cell type.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are generalized for primary cell cultures and should be optimized for your specific cell type and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for assessing its cytotoxicity.
Caption: this compound inhibits multiple lipases, altering endocannabinoid signaling.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Guides
Issue 1: High background or inconsistent results in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Contamination: Bacterial or fungal contamination can metabolize MTT, leading to false-positive results. | Visually inspect cultures for signs of contamination. Use aseptic techniques and regularly test for mycoplasma. |
| Precipitation of this compound: The compound may precipitate at higher concentrations, interfering with the assay. | Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is not toxic to the cells. |
| Incomplete formazan solubilization: Incomplete dissolution of formazan crystals leads to inaccurate readings. | Ensure complete solubilization by thorough mixing and, if necessary, extending the solubilization time. |
| Cell clumping: Uneven cell distribution can lead to variability between wells. | Ensure a single-cell suspension before seeding. |
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
| Possible Cause | Troubleshooting Step |
| Different mechanisms of cell death: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. MTT measures metabolic activity, which can decrease in cytostatic conditions, while LDH measures membrane integrity, which is lost during necrosis. | Perform an apoptosis assay (e.g., Annexin V/PI) to distinguish between apoptosis and necrosis. A cytostatic effect would show reduced cell numbers without a significant increase in cell death markers. |
| Timing of assay: The kinetics of different cell death pathways vary. | Perform a time-course experiment to measure cytotoxicity at different time points after this compound treatment. |
| Assay interference: this compound might directly interfere with the assay reagents. | Run appropriate controls, including this compound in cell-free medium with the assay reagents, to check for direct interference. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary cell cultures?
A1: Due to the high sensitivity of primary cells, it is crucial to perform a wide dose-response curve. A good starting point is a logarithmic dilution series ranging from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM). This will help to identify the IC50 and the optimal concentration range for your specific primary cell type and experimental endpoint.
Q2: How can I differentiate between the specific cytotoxic effects of this compound due to lipase inhibition and potential off-target effects?
A2: This is a key challenge with non-selective inhibitors. To address this, consider the following:
-
Use of more selective inhibitors: Compare the effects of this compound with more selective inhibitors for MAGL, HSL, or FAAH if available.
-
Rescue experiments: If the cytotoxic effect is due to the inhibition of a specific lipase, it might be possible to "rescue" the cells by providing the downstream product of that enzyme's activity.
-
Molecular analysis: Investigate the downstream signaling pathways known to be affected by the target lipases to confirm on-target effects.
Q3: My primary cells are detaching from the plate after treatment with this compound, even at low concentrations. What could be the cause?
A3: Cell detachment can be a sign of cytotoxicity, but it can also be due to other factors:
-
Solvent toxicity: this compound is often dissolved in DMSO, which can be toxic to some primary cells even at low concentrations.[5] Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%) and that your vehicle control shows no toxicity.[5]
-
Sub-optimal culture conditions: Primary cells are sensitive to their environment. Ensure you are using the appropriate culture medium, supplements, and coated cultureware for your specific cell type.
-
Apoptosis induction: this compound may be inducing apoptosis, which can lead to cell rounding and detachment. This can be confirmed using an apoptosis assay.
Q4: How should I interpret the IC50 value of this compound in my primary cell culture?
A4: The IC50 value represents the concentration of this compound that inhibits 50% of the measured response (e.g., cell viability or proliferation).[6][7] A lower IC50 indicates higher potency.[6] It is important to consider that the IC50 is highly dependent on the experimental conditions.[6] When reporting your results, always include details about the cell type, exposure time, and the specific assay used. Comparing the IC50 value of this compound in your primary cells to its known IC50 values against its target enzymes can provide insights into whether the observed cytotoxicity is likely due to on-target effects.
Q5: Can I use this compound in long-term primary cell culture experiments?
A5: The stability of this compound in culture medium over extended periods should be considered. It is advisable to refresh the medium with freshly prepared this compound at regular intervals for long-term experiments to ensure a consistent concentration of the inhibitor. Also, be mindful of the potential for cumulative toxicity with prolonged exposure.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bms.com [bms.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. clyte.tech [clyte.tech]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
CAY10499 interference with fluorescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10499 in fluorescent assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-selective inhibitor of several serine hydrolases, including monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL). It acts as a covalent, irreversible inhibitor for some of these enzymes. Its inhibitory activity makes it a valuable tool for studying the endocannabinoid system and lipid metabolism.
Q2: Can this compound interfere with fluorescent assays?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest as either quenching (a decrease in the fluorescent signal) or as autofluorescence (the compound itself emitting light), which can lead to false negative or false positive results, respectively.
Q3: What are the known spectral properties of this compound?
Q4: How can I determine if this compound is interfering with my specific fluorescent assay?
To determine if this compound is causing interference, you should run control experiments. These include measuring the fluorescence of this compound alone in the assay buffer at the same excitation and emission wavelengths used for your fluorophore. Additionally, you should assess the effect of this compound on the fluorescence of your probe in the absence of the target enzyme.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Fluorescent Signal (Quenching)
Possible Cause: this compound may be absorbing the excitation light or the emitted light from your fluorescent probe, a phenomenon known as the "inner filter effect."
Troubleshooting Steps:
-
Run a Spectral Scan: If possible, measure the absorbance spectrum of this compound at the concentration used in your assay. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, quenching is likely.
-
Perform a "Pre-read" Control: Before initiating the enzymatic reaction, read the fluorescence of wells containing your fluorescent probe and this compound. A lower signal in the presence of this compound compared to the probe alone indicates quenching.
-
Use a Different Fluorophore: If significant quenching is observed, consider using a fluorophore with excitation and emission wavelengths that are further away from the absorbance maxima of this compound. Red-shifted dyes are often a good choice to avoid interference from small molecules that absorb in the UV and blue regions of the spectrum.
Issue 2: Unexpected Increase in Fluorescent Signal (Autofluorescence)
Possible Cause: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Steps:
-
Measure this compound Autofluorescence: Prepare a sample containing only this compound in the assay buffer at the same concentration used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Subtract Background Fluorescence: If this compound is autofluorescent, you can subtract the signal from your experimental wells. It is crucial to run this control for every experiment.
-
Optimize Filter Sets: If your plate reader allows, use narrow bandpass filters for excitation and emission to minimize the detection of this compound's autofluorescence.
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Lipases
| Enzyme | IC₅₀ (nM) | Source |
| Human Recombinant MAGL | 144 | |
| Human Recombinant HSL | 90 | |
| Human Recombinant FAAH | 14 | |
| Human Recombinant FAAH | 76 |
Experimental Protocols
Protocol 1: General Fluorometric Assay for Lipase Activity (e.g., MAGL, FAAH, HSL)
This protocol provides a general framework. Specific substrates and buffer conditions will vary depending on the enzyme being assayed.
Materials:
-
Purified recombinant enzyme (e.g., MAGL, FAAH, or HSL)
-
Fluorogenic substrate (e.g., 7-hydroxycoumarinyl arachidonate for MAGL, arachidonoyl-7-amino-4-methyl-coumarin amide for FAAH)
-
Assay Buffer (enzyme-specific)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, fluorogenic substrate, and this compound to their final desired concentrations in the assay buffer.
-
Set up Control and Experimental Wells:
-
Blank: Assay buffer only.
-
Enzyme Activity (No Inhibitor): Enzyme + Substrate.
-
This compound Autofluorescence Control: this compound + Assay Buffer.
-
Quenching Control: Substrate + this compound.
-
Experimental Wells: Enzyme + Substrate + this compound (at various concentrations).
-
-
Pre-incubation: Add the enzyme and this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Read the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or at a single endpoint after a defined incubation time. Use excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis: Subtract the blank reading from all wells. For autofluorescence, subtract the "this compound Autofluorescence Control" reading from the "Experimental Wells." To assess quenching, compare the "Quenching Control" to the substrate alone. Calculate the percent inhibition for the experimental wells relative to the "Enzyme Activity (No Inhibitor)" control.
Visualizations
Caption: this compound inhibits key enzymes in lipid signaling.
ensuring complete inhibition of target lipases with CAY10499
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete and effective inhibition of target lipases using CAY10499. All recommendations are tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which lipases does it inhibit?
This compound is a potent, non-selective lipase inhibitor. It is known to inhibit a range of lipases, with the most sensitive being fatty acid amide hydrolase (FAAH), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MAGL).[1][2][3][4] At higher concentrations, it also demonstrates inhibitory activity against adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[1][3]
Q2: What is the mechanism of action for this compound?
This compound is a carbamate-based inhibitor.[5][6] Some studies suggest that its 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety is the active component responsible for inhibition.[7][8] The nature of its inhibition (reversible vs. irreversible) has been reported differently depending on the experimental context, highlighting the importance of pre-incubation time and other assay conditions.[4]
Q3: How should I prepare and store this compound?
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1][9] For experimental use, it is soluble in organic solvents like DMSO and DMF at approximately 20 mg/mL, and in ethanol at about 2 mg/mL.[1][9] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[9] A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL.[9] Aqueous solutions should be prepared fresh and not stored for more than one day.[9]
Troubleshooting Guide
Problem 1: Incomplete or lower-than-expected inhibition of the target lipase.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The IC50 values for this compound can vary significantly based on the specific lipase, its species of origin (human vs. mouse), and the experimental conditions.[10]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. Start with a concentration at least 10-fold higher than the reported IC50 value and perform serial dilutions.
-
-
Possible Cause 2: Insufficient Pre-incubation Time. The inhibitory activity of this compound can be time-dependent, with increased inhibition observed after pre-incubating the inhibitor with the enzyme before adding the substrate.[8]
-
Solution: Introduce a pre-incubation step of 30 minutes or longer with the enzyme prior to adding the substrate to initiate the reaction.[10]
-
-
Possible Cause 3: Inhibitor Precipitation. this compound has limited solubility in aqueous solutions.[9] If the final concentration of the organic solvent (like DMSO) is too low in the assay buffer, the inhibitor may precipitate out of solution.
-
Solution: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically kept around 2% (v/v).[10] Always visually inspect for any precipitation after adding this compound to the assay buffer.
-
-
Possible Cause 4: Competing Substrates. The presence of high concentrations of the natural substrate for the lipase may compete with this compound, leading to reduced apparent inhibition.[8]
-
Solution: If possible, perform the inhibition assay at a substrate concentration close to the Km value of the enzyme to avoid substrate competition.
-
Problem 2: Apparent off-target effects are observed.
-
Possible Cause: Non-selectivity of this compound. this compound is a non-selective inhibitor and affects multiple lipases.[1][3][10] Observed cellular effects may be due to the inhibition of multiple enzymes in a pathway.
-
Solution: Use more selective inhibitors for other lipases in parallel experiments to dissect the specific contributions of each enzyme. For example, JZL184 can be used for more selective MAGL inhibition.[10] It is also crucial to consider that many lipase inhibitors show cross-reactivity with other hydrolases like CES1.[10]
-
Problem 3: Variability in results between experiments.
-
Possible Cause: Inconsistent Experimental Parameters. As noted, the IC50 values for this compound are highly dependent on experimental conditions, including pre-incubation time, substrate concentration, enzyme source, and buffer composition.[4]
-
Solution: Standardize all experimental parameters. This includes the source and concentration of the enzyme, substrate concentration, buffer pH and composition, pre-incubation time, and final DMSO concentration. Maintain a detailed experimental log to track these parameters across experiments.
-
Quantitative Data Summary
| Target Lipase | Species | IC50 Value | Other Inhibition Data |
| FAAH | Human | 14 nM[1][3], 76 nM[2] | |
| HSL | Human | 90 nM[1][2][3] | |
| MAGL | Human | 144 nM[1][3] | |
| MGL | 0.5 ± 0.03 µM[2] | ||
| ATGL | 95% inhibition at 5 µM[1][3] | ||
| DAGLα | 60% inhibition at 5 µM[1][3] | ||
| ABHD6 | 90% inhibition at 5 µM[1][3] | ||
| CES1 | 95% inhibition at 5 µM[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound crystalline solid in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mM (a common stock concentration). For example, for 1 mg of this compound (MW: 355.3 g/mol ), add approximately 281.4 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: General Lipase Inhibition Assay
This protocol is a general guideline and should be optimized for the specific lipase and substrate being used.
-
Enzyme Preparation: Prepare the lipase enzyme solution (either purified recombinant enzyme or cell extract) in the appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound (at various concentrations, diluted from the stock solution) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells.
-
Enzyme solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 30 minutes.[10]
-
Reaction Initiation: Add the substrate to each well to start the reaction.
-
Signal Detection: Measure the product formation over time using a plate reader. The detection method will depend on the substrate used (e.g., colorimetric, fluorometric).
-
Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound targets multiple key lipases in lipid metabolism and the endocannabinoid system.
Caption: Standard experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for addressing incomplete lipase inhibition with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
Validation & Comparative
Validating CAY10499-Induced Phenotypes with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacological research, small molecule inhibitors are invaluable tools for dissecting cellular pathways and identifying potential therapeutic targets. However, ensuring the observed phenotype is a direct result of on-target inhibition is paramount. This guide provides a comprehensive comparison of CAY10499, a non-selective lipase inhibitor, with the highly specific gene-silencing technique of small interfering RNA (siRNA) for validating induced phenotypes.
This compound is recognized as a potent inhibitor of several lipases, primarily targeting monoacylglycerol lipase (MGL), a key enzyme in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] However, its activity extends to other enzymes, including hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH).[3] This lack of selectivity necessitates a robust validation strategy, for which siRNA-mediated gene knockdown is the gold standard.
Comparing this compound and siRNA for Phenotype Validation
A direct comparison highlights the distinct advantages and disadvantages of each method. This compound offers ease of use and rapid, potent inhibition, but its off-target effects can confound data interpretation. Conversely, siRNA provides target specificity, allowing for a more precise understanding of the target protein's role in a given phenotype.
| Feature | This compound | siRNA-mediated Knockdown |
| Mechanism of Action | Reversible or irreversible inhibition of enzyme activity | Post-transcriptional gene silencing leading to reduced protein expression |
| Specificity | Non-selective; inhibits MGL, HSL, FAAH, and potentially other lipases.[3] | Highly specific to the target mRNA sequence. |
| Onset of Action | Rapid, often within minutes to hours. | Slower, typically requiring 24-72 hours for significant protein depletion. |
| Duration of Effect | Dependent on compound stability and cellular clearance. | Transient, lasting for several days depending on cell division rate. |
| Off-Target Effects | Known to inhibit multiple lipases, which can lead to complex and difficult-to-interpret phenotypes.[3] | Can have off-target effects due to partial sequence homology or activation of immune responses, though these can be minimized with careful design and controls. |
| Typical Application | Initial screening, proof-of-concept studies, exploring the role of a class of enzymes. | Target validation, confirming that the phenotype observed with a small molecule is due to inhibition of the intended target. |
Quantitative Comparison of Inhibitory Action
The following table provides a summary of the inhibitory concentrations for this compound against its primary targets and the typical efficiency of siRNA-mediated knockdown.
| Target Enzyme | This compound IC₅₀ | Typical siRNA Knockdown Efficiency |
| Monoacylglycerol Lipase (MGL) | ~92 nM (human recombinant) | 70-95% reduction in mRNA/protein levels |
| Hormone-Sensitive Lipase (HSL) | Varies by species and assay conditions | 70-95% reduction in mRNA/protein levels |
| Fatty Acid Amide Hydrolase (FAAH) | ~76 nM (human recombinant)[4] | 70-95% reduction in mRNA/protein levels |
Signaling Pathway Perturbation: this compound vs. MGL siRNA
Inhibition of MGL by either this compound or siRNA is expected to increase the levels of its primary substrate, 2-AG. This endocannabinoid activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling events. However, the non-selective nature of this compound can lead to additional effects on other lipid signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for validating a this compound-induced phenotype using siRNA.
MGL Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of MGL by monitoring the hydrolysis of a chromogenic substrate.
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free BSA.
-
Substrate Solution: 4-nitrophenylacetate (4-NPA) dissolved in assay buffer to a final concentration of 1.25 mM.
-
Enzyme Preparation: Purified recombinant MGL or cell lysate containing MGL.
-
Inhibitor/siRNA Treatment: Cells treated with this compound, control vehicle, or transfected with MGL siRNA or a non-targeting control siRNA.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer to each well.
-
Add 10 µL of enzyme preparation to each well.
-
For inhibitor studies, add 10 µL of this compound or vehicle control. For siRNA validation, use lysates from transfected cells.
-
Initiate the reaction by adding 40 µL of the 4-NPA substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate MGL activity based on the rate of 4-nitrophenol production.
-
siRNA Transfection Protocol (Lipofectamine RNAiMAX)
This protocol outlines the steps for transiently knocking down MGL expression in a cell line of interest.[5][6][7][8]
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
Transfection Complex Preparation (per well):
-
Tube A: Dilute 20 pmol of MGL siRNA or non-targeting control siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.
-
Tube B: Dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add 100 µL of the transfection complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells to assess MGL mRNA levels by qRT-PCR or MGL protein levels by Western blot to confirm knockdown efficiency.
-
Experimental Workflow for Phenotype Validation
The following diagram illustrates a typical workflow for validating a this compound-induced phenotype with siRNA.
Conclusion
References
- 1. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. genscript.com [genscript.com]
- 6. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. youtube.com [youtube.com]
A Comparative Efficacy Analysis of CAY10499 and Orlistat in Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two lipase inhibitors, CAY10499 and Orlistat. While both compounds target enzymes involved in lipid metabolism, they differ significantly in their specificity, mechanism of action, and the extent of their characterization. This document aims to present the available experimental data to facilitate an objective assessment of their potential applications in research and drug development.
Mechanism of Action
Orlistat is a potent, slow-reversible inhibitor of gastric and pancreatic lipases, the primary enzymes responsible for the digestion of dietary triglycerides in the gastrointestinal (GI) tract.[1][2] By forming a covalent bond with the serine residue in the active site of these lipases, Orlistat inactivates them.[2] This prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[1][2] Consequently, undigested fats are excreted, leading to a caloric deficit.[2] Orlistat's action is localized to the gut, with minimal systemic absorption.[1][2]
This compound is characterized as a non-selective lipase inhibitor.[1] It is a potent inhibitor of monoglyceride lipase (MGL), an enzyme that plays a key role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] However, it also demonstrates significant inhibitory activity against other lipases, including hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH).[1] Unlike Orlistat, which acts on digestive lipases in the GI tract, this compound's targets are primarily intracellular enzymes involved in lipid signaling and metabolism.
In Vitro Efficacy
The in vitro inhibitory activities of this compound against various human recombinant lipases have been quantified, providing a clear picture of its potency and lack of selectivity. Orlistat's efficacy is primarily described by its ability to inhibit dietary fat absorption.
| Compound | Target Lipase | IC50 (nM) | Primary Mode of Action |
| This compound | Monoglyceride Lipase (MGL) | 144 | Inhibition of intracellular lipases |
| Hormone-Sensitive Lipase (HSL) | 90 | ||
| Fatty Acid Amide Hydrolase (FAAH) | 14 | ||
| Orlistat | Gastric and Pancreatic Lipases | Not typically expressed as IC50 in this context; inhibits ~30% of dietary fat absorption at therapeutic doses.[2] | Inhibition of dietary fat digestion in the GI tract |
Table 1: In Vitro Inhibitory Activity of this compound and Orlistat.
In Vivo and Clinical Efficacy
The efficacy of Orlistat in weight management has been extensively documented through numerous clinical trials. In contrast, the in vivo efficacy of this compound, particularly in the context of obesity and weight control, is not well-established in publicly available literature.
This compound: One study in rats indicated that this compound reduces increases in cytosolic lipase activity induced by high-fructose and standard diets.[1] However, detailed data on its effects on body weight, adiposity, and lipid profiles from dedicated in vivo obesity models are not readily available.
Orlistat: Clinical trials have consistently demonstrated that Orlistat, when used in conjunction with a reduced-calorie diet, is effective for weight loss and weight maintenance.
| Study Outcome | Orlistat Treatment Group | Placebo Group | Reference |
| Mean Weight Loss (1 year) | 8.5% of initial body weight | 5.4% of initial body weight | [2] |
| Patients losing ≥5% of body weight (1 year) | 35% | 21% | [2] |
| Patients losing ≥10% of body weight (1 year) | 28% | 17% | [2] |
| Mean Weight Loss (2 years) | 10.2% (10.3 kg) from baseline | 6.1% (6.1 kg) from baseline | [4] |
| Weight Regain in Year 2 | Significantly less regain compared to placebo | - | [4] |
Table 2: Summary of Clinical Efficacy of Orlistat in Weight Management.
Experimental Protocols
In Vitro Monoglyceride Lipase (MGL) Inhibition Assay for this compound
This protocol is adapted from a method utilizing the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[3]
Materials:
-
Human recombinant MGL
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA
-
Substrate: 4-nitrophenylacetate (4-NPA)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare a 1X Assay Buffer by diluting a 10X stock with ultrapure water.
-
In the wells of a 96-well plate, add 150 µL of 1X Assay Buffer.
-
Add 10 µL of the MGL enzyme solution to each well.
-
Add 10 µL of the test inhibitor solution (e.g., this compound at various concentrations) or solvent control to the respective wells.
-
Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to each well.
-
Incubate the plate at room temperature.
-
Monitor the increase in absorbance at 405-415 nm over time using a plate reader. The rate of 4-nitrophenol production is proportional to MGL activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control and determine the IC50 value.
In Vitro Pancreatic Lipase Inhibition Assay for Orlistat
This protocol is based on the use of p-nitrophenyl palmitate (pNPP) as a substrate.[5]
Materials:
-
Porcine pancreatic lipase
-
Reaction Buffer: 50 mM sodium phosphate, 5 mM sodium deoxycholate, 10% isopropanol, pH 8.0
-
Substrate: p-nitrophenyl palmitate (pNPP)
-
Orlistat (or other test inhibitors)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
The assay is performed in a 96-well plate with a total reaction volume of 200 µL.
-
Add the reaction buffer to the wells.
-
Add the pancreatic lipase solution to the wells.
-
Add the test inhibitor (Orlistat) at various concentrations or a control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 410 nm at 37°C.
-
Determine the rate of reaction and calculate the percentage of inhibition to determine the efficacy of Orlistat.
Diet-Induced Obesity (DIO) Rat Model for In Vivo Efficacy Testing
This is a general protocol for establishing a DIO model to test anti-obesity compounds.
Animals and Diet:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
A high-fat diet (HFD), typically providing 45-60% of calories from fat, is used to induce obesity. A control group is fed a standard chow diet.
Procedure:
-
After an acclimatization period, randomly assign rats to either the control diet or the HFD group.
-
Monitor body weight and food intake regularly (e.g., weekly).
-
After a period of HFD feeding (e.g., 8-12 weeks) to induce an obese phenotype, the animals can be further randomized into treatment groups.
-
Administer the test compound (e.g., this compound or Orlistat) or vehicle control daily for a specified duration (e.g., 4-8 weeks).
-
Continue to monitor body weight, food intake, and other relevant parameters such as body composition (e.g., using qNMR), and collect blood samples for analysis of lipid profiles and glucose metabolism markers.
-
At the end of the study, tissues such as liver and adipose depots can be collected for further analysis.
Visualizations
Caption: Mechanism of action of Orlistat in the gastrointestinal tract.
Caption: Intracellular mechanism of action of this compound.
Caption: Generalized workflow for in vitro screening of lipase inhibitors.
Conclusion
This compound and Orlistat are lipase inhibitors with fundamentally different profiles and applications. Orlistat is a well-established, clinically proven drug for weight management that acts locally in the GI tract to inhibit dietary fat absorption. Its efficacy and safety have been demonstrated in extensive human trials.
This compound, on the other hand, is a research tool characterized as a potent but non-selective inhibitor of intracellular lipases. Its primary utility lies in the in vitro and potentially in vivo investigation of the roles of MGL and other cytosolic lipases in various physiological and pathological processes. The current lack of comprehensive in vivo data on its effects on obesity and metabolic parameters in animal models makes a direct comparison of its anti-obesity efficacy with Orlistat speculative.
For researchers in drug development, Orlistat serves as a benchmark for peripherally acting anti-obesity drugs that target nutrient absorption. This compound represents a probe for exploring the more complex intracellular lipid metabolic and signaling pathways, which may offer novel targets for therapeutic intervention in metabolic diseases, inflammation, and cancer. Further in vivo studies are necessary to elucidate the therapeutic potential, if any, of this compound in the context of obesity.
References
- 1. Differential modulation of cytosolic lipases activities in liver and adipose tissue by high-carbohydrate diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 3. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies of Anti-Obesity Therapeutics - Protheragen [obesityscientific.com]
- 5. Obesity Rodent Models Applied to Research with Food Products and Natural Compounds [mdpi.com]
Cross-Validation of CAY10499 Results with a Selective Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-selective lipase inhibitor CAY10499 with the selective monoacylglycerol lipase (MAGL) inhibitor, JZL184. Understanding the distinct pharmacological profiles of these inhibitors is crucial for accurately interpreting experimental results and for the development of targeted therapeutics. This document offers a cross-validation framework, enabling researchers to discern the specific contributions of MAGL inhibition versus broader lipase inhibition in their studies.
Introduction to this compound and the Need for Cross-Validation
This compound is a potent, irreversible inhibitor of multiple serine hydrolases, primarily targeting monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[1][2][3]. Its broad activity profile can lead to complex biological effects, making it challenging to attribute observed outcomes to the inhibition of a single enzyme. To dissect the specific role of MAGL in a physiological or pathological process, it is essential to cross-validate findings from this compound with a highly selective inhibitor.
JZL184 has emerged as a valuable tool for this purpose. It is a potent and irreversible inhibitor that displays high selectivity for MAGL over other related enzymes, including FAAH[4][5][6]. By comparing the effects of this compound and JZL184, researchers can differentiate between outcomes mediated specifically by MAGL inhibition and those resulting from the simultaneous inhibition of multiple lipases.
Comparative Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of this compound and JZL184 against key lipases. This data highlights the non-selective nature of this compound compared to the focused activity of JZL184.
| Inhibitor | Target Enzyme | IC50 (nM) | Species | Comments |
| This compound | Monoacylglycerol Lipase (MAGL) | 144 | Human (recombinant) | Also inhibits HSL and FAAH with high potency[1]. |
| Hormone-Sensitive Lipase (HSL) | 90 | Human (recombinant) | [1] | |
| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human (recombinant) | [1][3] | |
| JZL184 | Monoacylglycerol Lipase (MAGL) | ~8 | Mouse (recombinant) | Highly selective for MAGL[7]. |
| Fatty Acid Amide Hydrolase (FAAH) | >10,000 | Mouse (recombinant) | Demonstrates over 1000-fold selectivity for MAGL over FAAH. |
Signaling Pathways Affected
The inhibition of MAGL, HSL, and FAAH by these compounds modulates distinct but interconnected signaling pathways, primarily related to endocannabinoid metabolism.
Caption: Signaling pathways affected by this compound and JZL184.
Experimental Workflow for Cross-Validation
A typical workflow to cross-validate the effects of this compound involves parallel experiments using a selective inhibitor like JZL184.
Caption: Experimental workflow for cross-validation.
Comparative In Vivo and In Vitro Data
While direct head-to-head functional comparisons in the same disease models are limited, the extensive characterization of JZL184 provides a strong basis for cross-validating this compound's effects.
Table 1: Effects on Pain and Inflammation
| Study Type | Model | Inhibitor | Dose/Concentration | Key Findings | Reference |
| In vivo | Cisplatin-induced neuropathic pain (rat) | JZL184 | 1, 3, or 8 mg/kg | Reversed mechanical and cold allodynia. | [8] |
| In vivo | Carrageenan-induced inflammatory pain (mouse) | JZL184 | 1.6, 4, 16, or 40 mg/kg | Attenuated paw edema and mechanical allodynia. | [9][10] |
| In vivo | Inflammatory arthritis (mouse) | JZL184 | 8 or 40 mg/kg | Reduced paw inflammation and functional deficits. | [11] |
| In vivo | Lipopolysaccharide (LPS)-induced inflammation (rat) | JZL184 | N/A | Attenuated increases in inflammatory cytokines in the frontal cortex and plasma. | [12] |
Table 2: Effects on Cancer Cell Biology
| Study Type | Cancer Model | Inhibitor | Concentration | Key Findings | Reference |
| In vitro | Lung cancer cells (A549) | This compound | N/A | Inhibits cell growth. | [1] |
| In vitro/In vivo | Lung cancer cells (A549) | JZL184 | 10 µM (in vitro) | Suppressed metastasis in a CB1-dependent manner; reduced cell invasion. | |
| In vitro | Colorectal cancer cells | JZL184 | N/A | Decreased tumor proliferation and migration; increased apoptosis. |
Experimental Protocols
In Vitro MAGL Inhibition Assay
This protocol is adapted from studies characterizing the enzymatic activity of MAGL inhibitors[2][3].
-
Enzyme Source: Recombinant human MAGL or cell lysates overexpressing MAGL.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or a specific substrate like 2-oleoylglycerol (2-OG).
-
Inhibitor Preparation: Prepare stock solutions of this compound and JZL184 in DMSO. Serially dilute to desired concentrations.
-
Assay Procedure:
-
Pre-incubate the enzyme with the inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the hydrolysis of the substrate over time by measuring the absorbance (for 4-NPA) or by quantifying the product formation using chromatography-mass spectrometry (for 2-OG).
-
-
Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 values for each inhibitor.
In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
This protocol is based on studies evaluating the anti-inflammatory effects of MAGL inhibitors[9][10].
-
Animals: Male C57BL/6 mice.
-
Induction of Inflammation: Inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Inhibitor Administration: Administer this compound, JZL184, or vehicle (e.g., saline-emulphor) via intraperitoneal (i.p.) injection at desired doses, either before or after carrageenan injection.
-
Measurement of Paw Edema: Measure the paw thickness using a digital caliper at various time points post-carrageenan injection.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Data Analysis: Compare the changes in paw volume and withdrawal threshold between the different treatment groups.
Conclusion
Cross-validation of experimental results obtained with the non-selective lipase inhibitor this compound is critical for elucidating the specific role of MAGL. The highly selective MAGL inhibitor JZL184 serves as an indispensable tool for this purpose. By employing a comparative approach as outlined in this guide, researchers can confidently attribute biological effects to the inhibition of MAGL, thereby advancing our understanding of the endocannabinoid system and facilitating the development of more targeted and effective therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alterations in endocannabinoid tone following chemotherapy-induced peripheral neuropathy: effects of endocannabinoid deactivation inhibitors targeting fatty-acid amide hydrolase and monoacylglycerol lipase in comparison to reference analgesics following cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol Lipase Inhibition Using JZL184 Attenuates Paw Inflammation and Functional Deficits in a Mouse Model of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CAY10499 and URB597 for Fatty Acid Amide Hydrolase (FAAH) Inhibition
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the selection of a suitable Fatty Acid Amide Hydrolase (FAAH) inhibitor is a critical decision. This guide provides an objective comparison of two commonly used inhibitors, CAY10499 and URB597, supported by experimental data to inform your research.
FAAH is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH increases the endogenous levels of these signaling lipids, making it a promising therapeutic target for a variety of conditions, including pain, anxiety, and neurodegenerative diseases. This guide will delve into the potency, selectivity, and available in vivo data for this compound and URB597 to assist in the selection of the most appropriate tool for your FAAH inhibition studies.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative data for this compound and URB597, highlighting their differences in potency and selectivity against FAAH and other related lipases.
| Parameter | This compound | URB597 | Species/Tissue |
| FAAH IC50 | 14 nM[1] | 3 nM[2] | Human Recombinant |
| 76 nM | 5 nM[2] | Human Liver Microsomes | |
| - | 4.6 nM | Rat Brain Membranes | |
| 86 nM | - | Not Specified | |
| MAGL IC50 | 144 nM[1] | No significant inhibition | Human Recombinant |
| 92 nM | - | Not Specified | |
| HSL IC50 | 90 nM[1] | No significant inhibition | Human Recombinant |
| In vivo FAAH Inhibition (ID50) | Not Reported | 0.15 mg/kg (i.p.) | Rat Brain |
Key Findings:
-
Potency: URB597 is a significantly more potent FAAH inhibitor than this compound, with IC50 values in the low nanomolar range across different preparations.
-
Selectivity: URB597 demonstrates high selectivity for FAAH, with no significant inhibitory activity against other related enzymes like monoacylglycerol lipase (MAGL). In contrast, this compound is a non-selective lipase inhibitor, potently inhibiting not only FAAH but also MAGL and hormone-sensitive lipase (HSL)[1]. This lack of selectivity is a critical consideration for studies aiming to specifically dissect the role of FAAH.
In Vivo Efficacy and Considerations
URB597: Intraperitoneal administration of URB597 in rodents has been shown to effectively inhibit brain FAAH activity and consequently increase brain anandamide levels[3]. This has been associated with various behavioral effects, including anxiolytic-like and antidepressant-like properties. For instance, a dose of 0.3 mg/kg (i.p.) in mice has been shown to persist in its FAAH inhibitory effect for at least 16 hours[2]. In rats, a dose of 2 mg/kg (i.p.) was used to investigate its effects on orofacial pain[4]. Studies in adolescent mice have used a dose of 0.5 mg/kg (i.p.) to explore its impact on attentional control[2].
This compound: In vivo data for this compound is more limited in the context of FAAH inhibition. One study demonstrated that this compound can reduce diet-induced increases in cytosolic lipase activity in rats[1]. However, due to its non-selective profile, attributing in vivo effects solely to FAAH inhibition is challenging.
Experimental Protocols
A detailed methodology for a common in vitro FAAH inhibition assay is provided below. This protocol is based on a fluorometric method that measures the hydrolysis of a synthetic substrate by FAAH.
Fluorometric FAAH Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or URB597) against FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate: N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide or a similar fluorogenic substrate
-
Test compounds (this compound, URB597) dissolved in DMSO
-
Positive control inhibitor (e.g., a known FAAH inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human FAAH in pre-chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare serial dilutions of the test compounds (this compound and URB597) and the positive control inhibitor in FAAH Assay Buffer. A typical concentration range would span from picomolar to micromolar.
-
Prepare the FAAH substrate solution in the assay buffer at a concentration that is at or below its Km value for FAAH.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
Test compound or vehicle control (DMSO)
-
FAAH enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-465 nm.
-
Continue to measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the initial rate of the reaction (the linear portion of the fluorescence versus time curve).
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the FAAH Signaling Pathway and Experimental Workflow
To further aid in the understanding of FAAH's role and the methodology for its study, the following diagrams have been generated using the DOT language.
Caption: FAAH Signaling Pathway.
Caption: FAAH Inhibitor Screening Workflow.
Conclusion
This compound, while a potent FAAH inhibitor, also demonstrates significant off-target activity against other lipases. This makes it less suitable for studies requiring specific FAAH inhibition. However, its broader inhibitory profile could be advantageous in contexts where the simultaneous inhibition of multiple lipases is desired.
Researchers should carefully consider the specific aims of their study when choosing between these two inhibitors. For targeted investigation of FAAH-mediated pathways, the selectivity of URB597 is paramount. For broader explorations of lipid metabolism, the multi-target nature of this compound may be of interest. This guide provides the necessary data and protocols to make an informed decision and advance our understanding of the complex role of FAAH in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 3. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivati [air.unipr.it]
- 4. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Effects of CAY10499: A Comparative Analysis with Atglistatin and Orlistat
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral threats necessitates the exploration of innovative antiviral strategies. One such approach is the targeting of host cellular pathways that are essential for viral replication. This guide provides a comparative analysis of CAY10499, a non-selective lipase inhibitor, with two other compounds, atglistatin and orlistat, in the context of their antiviral effects against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus. This comparison is supported by experimental data, detailed methodologies, and visualizations of the underlying biological processes.
Mechanism of Action: Targeting Host Lipolysis
Viruses, including SARS-CoV-2 and influenza A virus, are known to hijack host cell metabolism to support their replication. A key aspect of this is the manipulation of lipid metabolism. These viruses induce the breakdown of cellular lipid droplets (LDs), a process known as lipolysis, to release free fatty acids (FFAs). These FFAs are then utilized by the virus for various purposes, including energy production and as building blocks for viral components.
The antiviral compounds discussed in this guide—this compound, atglistatin, and orlistat—all function by inhibiting cellular lipases, the enzymes responsible for breaking down LDs. By blocking this process, these inhibitors deprive the viruses of a critical resource, thereby impeding their replication.
Signaling Pathway for Virus-Induced Lipolysis
Comparative Antiviral Efficacy
The following table summarizes the in vitro antiviral activity of this compound and atglistatin against SARS-CoV-2 and influenza A virus. It is important to note that while orlistat has demonstrated antiviral activity against various viruses, direct comparative data under identical experimental conditions was not available in the reviewed literature.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Vero | 1.54 ± 0.18 | >100 | >64.9 | |
| Influenza A virus (H1N1) | MDCK | 2.33 ± 0.21 | >100 | >42.9 | ||
| Atglistatin | SARS-CoV-2 | Vero | 2.92 ± 0.34 | >100 | >34.2 | |
| Influenza A virus (H1N1) | MDCK | 0.82 ± 0.08 | >200 | >243.9 | ||
| Orlistat | Coxsackievirus B3 | HeLa | Not specified | >100 | Not specified | [1] |
| Varicella-zoster virus | MRC-5 | Not specified | >100 | Not specified | [1] | |
| Influenza A virus | A549 | No significant influence | >100 | Not applicable | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of the cells in vitro. The Selectivity Index (SI = CC50/IC50) is a measure of the therapeutic window of a compound. Higher SI values are desirable. The data for Orlistat is from a different study and is not a direct comparison.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are methodologies for key experiments used to assess the antiviral effects of these lipase inhibitors.
Viral Titer Determination by Plaque Assay
This assay is the gold standard for quantifying infectious virus particles.
Experimental Workflow
Detailed Steps:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero for SARS-CoV-2, MDCK for influenza A) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral attachment and entry.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the test compound (this compound, atglistatin, or orlistat) at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with a solution like 4% formaldehyde and then stain with a dye such as 0.1% crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques). The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The IC50 value is determined by calculating the compound concentration that reduces the plaque number by 50% compared to the vehicle control.
Cellular Lipase Activity Assay
This assay measures the enzymatic activity of cellular lipases in the presence and absence of inhibitors.
Detailed Steps:
-
Cell Lysate Preparation: Culture host cells and lyse them to release the intracellular contents, including lipases.
-
Substrate Preparation: Prepare a solution of a lipase substrate, such as p-nitrophenyl butyrate (pNPB), which releases a colored or fluorescent product upon cleavage by lipases.
-
Inhibitor Incubation: Pre-incubate the cell lysate with various concentrations of the test compounds (this compound, atglistatin, or orlistat) or a vehicle control.
-
Enzymatic Reaction: Initiate the reaction by adding the lipase substrate to the lysate-inhibitor mixture.
-
Signal Detection: Measure the absorbance or fluorescence of the product at appropriate intervals using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The inhibitory effect of the compounds is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
Conclusion
The validation of this compound's antiviral effects through comparison with other lipase inhibitors like atglistatin and orlistat underscores the potential of targeting host lipolysis as a broad-spectrum antiviral strategy. The data presented here indicates that both this compound and atglistatin are potent inhibitors of SARS-CoV-2 and influenza A virus replication in vitro. While orlistat also targets lipases, further direct comparative studies are warranted to definitively establish its relative efficacy against these specific viruses. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings, contributing to the development of novel host-directed antiviral therapies.
References
A Comparative In Vivo Analysis of CAY10499 and Other Monoacylglycerol Lipase (MAGL) Inhibitors
A detailed guide for researchers and drug development professionals on the in vivo performance of CAY10499 in comparison to other prominent MAGL inhibitors, supported by experimental data and detailed methodologies.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia and anti-inflammatory responses. This has led to the development of numerous MAGL inhibitors for potential clinical use. This guide provides an objective in vivo comparison of this compound with other well-characterized MAGL inhibitors, namely JZL184 and KML29, to aid researchers in selecting the appropriate tool for their studies.
In Vitro Activity Overview
A summary of the in vitro inhibitory activity of this compound, JZL184, and KML29 is presented in Table 1. This data highlights the differing selectivity profiles of these compounds.
| Compound | Target | IC₅₀ (nM) | Species | Notes |
| This compound | MAGL | 144 | Human | Non-selective lipase inhibitor.[1] |
| HSL | 90 | Human | ||
| FAAH | 14 | Human | ||
| JZL184 | MAGL | ~8 | Mouse | Irreversible inhibitor with some cross-reactivity with FAAH at higher concentrations.[2] |
| KML29 | MAGL | ~2.5 | Human | Highly selective, irreversible inhibitor with minimal cross-reactivity with FAAH. |
Table 1: In Vitro Inhibitory Activity of this compound, JZL184, and KML29. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. HSL: Hormone-Sensitive Lipase; FAAH: Fatty Acid Amide Hydrolase.
In Vivo Performance Comparison
A direct in vivo comparison of this compound with JZL184 and KML29 is challenging due to the limited publicly available in vivo data for this compound in standard neuropharmacological models. The primary reported in vivo effect of this compound is the reduction of diet-induced increases in cytosolic lipase activity in rats.[1] In contrast, JZL184 and KML29 have been extensively characterized in vivo for their effects on brain 2-AG levels and their behavioral outcomes in models of pain and cannabimimetic activity.
JZL184 is an irreversible MAGL inhibitor that has been shown to dose-dependently increase 2-AG levels in the mouse brain. However, at higher doses, it can also inhibit FAAH, leading to an increase in anandamide levels.
KML29 is a more selective irreversible MAGL inhibitor with minimal off-target effects on FAAH, even at high concentrations. It also robustly elevates brain 2-AG levels in vivo.
Due to the lack of specific in vivo studies on this compound's effects on brain endocannabinoid levels and its performance in common pain and behavioral models, a direct quantitative comparison of its in vivo potency and efficacy with JZL184 and KML29 in these domains cannot be provided at this time.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of MAGL inhibitors and the experimental approaches used to evaluate them, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: MAGL signaling pathway and the action of inhibitors.
Caption: General workflow for in vivo evaluation of MAGL inhibitors.
Experimental Protocols
In Vivo MAGL Activity Assay
Objective: To determine the in vivo inhibition of MAGL activity in brain tissue following the administration of an inhibitor.
Protocol:
-
Administer the MAGL inhibitor (e.g., this compound, JZL184, KML29) or vehicle to rodents at the desired dose and route.
-
At a specified time point post-administration, euthanize the animals and rapidly collect the brain tissue.
-
Homogenize the brain tissue in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Measure MAGL activity using a fluorometric or colorimetric assay kit. These assays typically utilize a substrate that is hydrolyzed by MAGL to produce a fluorescent or colored product.
-
Compare the MAGL activity in the inhibitor-treated group to the vehicle-treated group to calculate the percentage of inhibition.
Measurement of Brain 2-AG Levels
Objective: To quantify the in vivo levels of 2-AG in the brain following the administration of a MAGL inhibitor.
Protocol:
-
Administer the MAGL inhibitor or vehicle to rodents.
-
At the desired time point, euthanize the animals using a method that minimizes post-mortem changes in endocannabinoid levels, such as focused microwave irradiation of the head.
-
Rapidly dissect the brain region of interest.
-
Homogenize the tissue in a solvent mixture (e.g., chloroform/methanol) containing an internal standard (e.g., deuterated 2-AG).
-
Perform a lipid extraction to isolate the endocannabinoids.
-
Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG.
-
Normalize the 2-AG levels to the weight of the tissue.
Hot Plate Test for Analgesia
Objective: To assess the analgesic effect of a MAGL inhibitor on thermal nociception.
Protocol:
-
Place a rodent on a hot plate maintained at a constant temperature (typically 52-55°C).
-
Record the latency for the animal to exhibit a nocifensive response, such as licking a paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Administer the MAGL inhibitor or vehicle and repeat the test at various time points post-administration.
-
An increase in the latency to respond is indicative of an analgesic effect.
Formalin Test for Nociception
Objective: To evaluate the effect of a MAGL inhibitor on both acute and inflammatory pain.
Protocol:
-
Inject a dilute solution of formalin into the plantar surface of a rodent's hind paw.
-
Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw.
-
The pain response occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-60 minutes post-injection).
-
Administer the MAGL inhibitor or vehicle prior to the formalin injection.
-
A reduction in the time spent licking or biting the paw in either phase indicates an antinociceptive effect.
Cannabinoid Tetrad
Objective: To assess the cannabimimetic effects of a MAGL inhibitor.
Protocol: The cannabinoid tetrad consists of four separate tests:
-
Analgesia: Typically assessed using the hot plate or tail-flick test as described above.
-
Hypothermia: Measure the rectal temperature of the animal before and at various time points after inhibitor administration. A decrease in body temperature is indicative of a cannabimimetic effect.
-
Catalepsy: Place the animal's forepaws on a raised bar. The time it remains in this immobile posture is measured. An increase in the duration of immobility suggests catalepsy.
-
Hypolocomotion: Place the animal in an open field arena and measure its locomotor activity (e.g., distance traveled, number of line crossings) over a specific period. A decrease in activity indicates hypolocomotion.
Conclusion
While this compound is a known inhibitor of MAGL in vitro, its characterization as a non-selective lipase inhibitor and the current lack of comprehensive in vivo data in relevant neuropharmacological models make a direct performance comparison with selective MAGL inhibitors like JZL184 and KML29 challenging. JZL184 and KML29 have been extensively demonstrated to elevate brain 2-AG levels and produce significant effects in preclinical models of pain and cannabimimetic activity. For researchers specifically interested in the in vivo effects of selective MAGL inhibition, JZL184 and particularly the more selective KML29 are well-documented tools. Further in vivo studies are required to fully elucidate the neuropharmacological profile of this compound and its potential as a modulator of the endocannabinoid system. Researchers should carefully consider the selectivity profile and the available in vivo data when choosing a MAGL inhibitor for their specific research questions.
References
literature comparison of CAY10499 and other dual FAAH/MAGL inhibitors
An Objective Comparison of CAY10499 and Other Dual FAAH/MAGL Inhibitors for Researchers
This guide provides a detailed comparison of this compound with other prominent dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monacylglycerol Lipase (MAGL). The endocannabinoid system, which involves the signaling molecules anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is regulated by the metabolic enzymes FAAH and MAGL, respectively.[1][2][3] Inhibiting these enzymes increases the endogenous levels of endocannabinoids, a therapeutic strategy being explored for various disorders, including pain, anxiety, and inflammation.[3][4] Dual inhibition of both FAAH and MAGL may offer synergistic therapeutic benefits compared to selective inhibition of either enzyme alone.[1][5]
Overview of Endocannabinoid Signaling and Enzyme Inhibition
The two primary endocannabinoids, AEA and 2-AG, are synthesized on demand and their signaling is terminated by enzymatic hydrolysis. FAAH is the primary enzyme responsible for degrading AEA, while MAGL is the main enzyme for 2-AG hydrolysis in the nervous system.[1][3][4] By blocking these enzymes, their respective endocannabinoid substrates accumulate, enhancing signaling through cannabinoid receptors (CB1 and CB2) and other targets. This approach is thought to provide a more localized and physiological modulation of the endocannabinoid system compared to direct-acting CB receptor agonists, potentially with fewer side effects.[3][6]
Comparative Inhibitor Profiles
This section details the biochemical activity of this compound and other notable dual or selective FAAH and MAGL inhibitors.
This compound
This compound is characterized as a non-selective lipase inhibitor.[7][8] While it potently inhibits FAAH, its activity against MAGL is weaker. A key feature of this compound is its broad activity against other lipases.
-
Other Targets : It also inhibits hormone-sensitive lipase (HSL) with an IC50 of 90 nM.[11] At a concentration of 5 µM, it significantly inhibits other enzymes including ATGL (95%), ABHD6 (90%), and CES1 (95%).[7]
JZL195
JZL195 is a well-studied tool compound designed for potent dual inhibition of both FAAH and MAGL.
-
FAAH IC50 : 2 nM[1]
-
MAGL IC50 : 4 nM[1]
-
In Vivo Effects : Administration of JZL195 in mice leads to significant elevations in brain levels of both AEA and 2-AG.[1] This dual elevation results in a broader range of cannabinoid-like behavioral effects, including analgesia, hypomotility, and catalepsy, some of which are not observed with selective inhibitors of either enzyme alone.[1][12]
SA-57
SA-57 is a potent, irreversible FAAH inhibitor that also displays inhibitory activity against MAGL, albeit at higher concentrations.[4][13][14]
-
MAGL IC50 : 1.4 µM (human), 410 nM (mouse)[13]
-
Other Targets : It also inhibits ABHD6 with an IC50 of 850 nM (mouse).[13]
Selective Inhibitors (for reference)
To understand the contribution of inhibiting each enzyme individually, it is useful to compare dual inhibitors to selective ones.
-
JZL184 (MAGL selective) : A potent, selective, and irreversible MAGL inhibitor with an IC50 of 8 nM.[16][17] It displays over 300-fold selectivity for MAGL over FAAH.[16] In vivo, JZL184 administration elevates 2-AG levels and produces CB1-dependent effects like analgesia and hypomotility.[16]
-
PF-3845 (FAAH selective) : A potent and selective FAAH inhibitor that elevates AEA levels in vivo and produces effects such as analgesia without the full spectrum of CB1 agonist-like behaviors.[1][2]
Data Presentation: Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of the discussed inhibitors against human and mouse FAAH and MAGL.
| Inhibitor | Target Enzyme | IC50 (nM) - Human | IC50 (nM) - Mouse | Compound Type |
| This compound | FAAH | 14[7][9][11] | - | Non-selective Lipase Inhibitor |
| MAGL | 144[7][9][11] | - | ||
| JZL195 | FAAH | - | 2[1] | Dual Inhibitor |
| MAGL | - | 4[1] | ||
| SA-57 | FAAH | 1.9[13] | 3.2[13] | FAAH > MAGL Inhibitor |
| MAGL | 1400[13] | 410[13] | ||
| JZL184 | FAAH | - | >4000[16] | Selective MAGL Inhibitor |
| MAGL | - | 8[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays.
Protocol 1: In Vitro FAAH/MAGL Activity Assay (Fluorometric)
This method measures the enzymatic activity by detecting a fluorescent product released from a synthetic substrate.
-
Enzyme Source Preparation :
-
Prepare lysates from cells or tissues known to express FAAH or MAGL (e.g., mouse brain homogenates) or use recombinant human FAAH/MAGL.[18]
-
Homogenize tissue or cells in an appropriate ice-cold assay buffer (e.g., Tris-HCl with protease inhibitors).[18]
-
Centrifuge the homogenate to pellet debris, and use the supernatant for the assay.[18] Determine total protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure :
-
The assay is typically performed in a 96-well microplate format (black plates for fluorescence).
-
Add the enzyme preparation to each well.
-
To test inhibitor potency, add various concentrations of the inhibitor (e.g., this compound) to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding a fluorogenic substrate. For FAAH, a common substrate is AMC-arachidonoyl amide, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis.[18] For MAGL, a substrate like 4-nitrophenyl acetate can be used.[19]
-
Measure the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[18]
-
-
Data Analysis :
-
Calculate the rate of reaction (fluorescence units per minute).
-
Plot the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Quantification of Endocannabinoids (AEA and 2-AG) by LC-MS/MS
This protocol outlines the measurement of endogenous AEA and 2-AG levels in biological matrices like plasma or brain tissue following inhibitor administration.
-
Sample Collection and Preparation :
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge at 4°C to separate plasma. The immediate processing is critical to prevent artificial fluctuations in endocannabinoid levels.[20][21]
-
For tissue samples (e.g., brain), rapidly dissect and flash-freeze in liquid nitrogen to halt enzymatic activity.
-
-
Lipid Extraction :
-
Homogenize tissue samples in a solvent mixture, typically chloroform:methanol:water (or a similar ratio), containing deuterated internal standards for AEA and 2-AG to correct for extraction efficiency.
-
Perform a liquid-liquid extraction by vortexing and centrifuging the mixture to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the lipids using a suitable C18 reverse-phase column.
-
Detect and quantify AEA, 2-AG, and their corresponding internal standards using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Data Analysis :
-
Construct a standard curve using known concentrations of AEA and 2-AG.
-
Calculate the concentrations of endocannabinoids in the samples by comparing the peak area ratios of the endogenous lipids to their deuterated internal standards against the standard curve.
-
Conclusion
This compound is a dual FAAH/MAGL inhibitor with a notable preference for FAAH and significant off-target activity against other lipases.[7][11] This contrasts with more optimized dual inhibitors like JZL195, which show balanced, high potency against both enzymes, and compounds like SA-57, which are highly potent against FAAH with weaker MAGL inhibition.[1][13] The non-selective nature of this compound makes it a useful tool for studying the broader effects of lipase inhibition but may complicate the interpretation of results specifically related to endocannabinoid signaling. For researchers aiming to specifically probe the consequences of simultaneously elevating AEA and 2-AG, more selective dual inhibitors such as JZL195 serve as more precise pharmacological tools. The choice of inhibitor should therefore be guided by the specific research question, considering the trade-offs between potency, selectivity, and the desired balance of FAAH versus MAGL inhibition.
References
- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual FAAH and MAGL inhibition might play a key role in visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]
- 11. This compound | Lipase inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discriminative Stimulus Properties of the Endocannabinoid Catabolic Enzyme Inhibitor SA-57 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Association of anandamide and 2-arachidonoylglycerol concentrations with clinical features and body mass index in eating disorders and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAY10499: A Guide for Laboratory Professionals
Researchers and scientists handling CAY10499 must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate logistical information for the proper disposal of this non-selective lipase inhibitor.
Personal Protective Equipment and Handling
Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE). The product information sheet for this compound advises that the material should be considered hazardous until more information is available.[1] Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
Immediate Storage and Stability
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability. The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). When preparing solutions, it is recommended to purge the solvent with an inert gas. Aqueous solutions of this compound are sparingly soluble and should not be stored for more than one day.
| Solubility Data for this compound | Concentration |
| Ethanol | ~2 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
Spill Management
In the event of a spill, the area should be evacuated, and the space well-ventilated. Spills should be absorbed with an inert, non-combustible material such as sand or diatomite.[2] The collected material, along with any contaminated surfaces, should be placed in a suitable, sealed container for disposal. Surfaces and equipment should be decontaminated by scrubbing with alcohol.[2]
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local regulations for chemical waste.[2] It is crucial to prevent the release of this compound into the environment.
Step-by-Step Disposal Protocol:
-
Segregation: Unused this compound and any waste containing this compound should be segregated from other laboratory waste streams.
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container for chemical waste.
-
Waste Stream Identification: Classify the waste as a hazardous chemical. Do not mix with household garbage or dispose of it down the drain.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.
-
Contaminated Materials: Any materials, such as pipette tips, vials, or absorbent pads, that have come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling CAY10499
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CAY10499, a non-selective lipase inhibitor. The following procedures are based on general laboratory safety protocols for handling solid, potentially hazardous chemical compounds. All users must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling instructions.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications & Handling |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect for tears or punctures before each use. Wash hands thoroughly with soap and water after removing gloves. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Eye protection is mandatory to prevent contact with dust or splashes. A face shield should be considered when there is a significant risk of splashing. |
| Respiratory | NIOSH-approved respirator (if necessary) | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. If ventilation is inadequate or when handling large quantities, a NIOSH-approved particulate respirator is recommended. |
| Body | Laboratory coat | A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The product information sheet specifies storage at -20°C.[1]
Handling and Solution Preparation:
-
Work Area: Always handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Weighing: To minimize dust generation, carefully weigh the compound in a fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
Spill Management:
-
Minor Spills (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes, containers) as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway Inhibition by this compound
This compound is a non-selective lipase inhibitor, affecting multiple enzymes involved in lipid metabolism and signaling. The diagram below illustrates the primary targets of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
